3-Methoxyoxohernandaline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H25NO9 |
|---|---|
Molecular Weight |
531.5 g/mol |
IUPAC Name |
4,5-dimethoxy-2-[(4,14,15,16-tetramethoxy-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-5-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C29H25NO9/c1-33-19-9-14(13-31)18(12-21(19)35-3)39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-13H,1-6H3 |
InChI Key |
OULKCFNJYHCFPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)OC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
The Botanical Treasure: A Technical Guide to the Natural Source and Isolation of 3-Methoxyoxohernandaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyoxohernandaline, a bioactive alkaloid, has garnered interest within the scientific community for its potential pharmacological applications. This technical guide provides an in-depth overview of its primary natural source, Hernandia nymphaeifolia, and details a comprehensive methodology for its isolation and purification. The protocols outlined herein are synthesized from established phytochemical literature, offering a reproducible framework for obtaining this compound for further research and development. This document includes quantitative data on the isolation process, detailed experimental procedures, and a visual representation of the isolation workflow to facilitate a thorough understanding of the methodology.
Natural Source: Hernandia nymphaeifolia
The principal natural reservoir of this compound is the bark of Hernandia nymphaeifolia, a species of flowering plant in the Hernandiaceae family.[1] This evergreen tree is typically found in coastal and lowland forests in tropical regions. The bark of H. nymphaeifolia is a rich source of various bioactive alkaloids, including aporphines, oxoaporphines, and benzylisoquinolines, making it a valuable subject for natural product chemistry research.
Isolation Methodology
The isolation of this compound from the bark of Hernandia nymphaeifolia involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic separation. The following protocol is a composite methodology derived from established procedures for isolating alkaloids from this plant species.
General Experimental Procedures
-
Plant Material: Air-dried and powdered bark of Hernandia nymphaeifolia.
-
Solvents: Methanol (MeOH), Chloroform (CHCl₃), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate (EtOAc), Hexane. All solvents should be of analytical or HPLC grade.
-
Chromatography: Silica gel (70-230 mesh and 230-400 mesh) for column chromatography (CC) and pre-coated silica gel plates (60 F₂₅₄) for thin-layer chromatography (TLC). Preparative thin-layer chromatography (PTLC) may also be employed for final purification.
Detailed Experimental Protocol
Step 1: Extraction
-
The powdered bark of H. nymphaeifolia (5.0 kg) is exhaustively extracted with methanol (MeOH) at room temperature (3 x 20 L, 72 h each).
-
The methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract (approx. 250 g).
Step 2: Acid-Base Partitioning
-
The crude methanolic extract is suspended in 3% aqueous HCl (2 L) and partitioned with CHCl₃ (3 x 2 L).
-
The acidic aqueous layer, containing the protonated alkaloids, is collected. The CHCl₃ layer, containing non-basic compounds, is set aside.
-
The acidic aqueous layer is basified with concentrated NaOH to a pH of approximately 10-11.
-
The basified aqueous layer is then extracted with CHCl₃ (3 x 2 L) to obtain the crude alkaloid fraction.
-
The combined CHCl₃ extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the total crude alkaloids (approx. 25 g).
Step 3: Chromatographic Purification
-
The crude alkaloid mixture is subjected to silica gel column chromatography (70-230 mesh).
-
The column is eluted with a gradient of increasing polarity, typically starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.
-
Fractions are collected and monitored by TLC, visualizing spots under UV light (254 nm and 366 nm) and with Dragendorff's reagent.
-
Fractions containing compounds with similar TLC profiles are combined.
-
The fraction enriched with this compound is further purified by repeated column chromatography on silica gel (230-400 mesh) using a solvent system such as CHCl₃-EtOAc or Hexane-Acetone in a gradient elution.
-
Final purification is often achieved through preparative TLC using a suitable solvent system to yield pure this compound.
Quantitative Data Summary
The following table summarizes the typical yields and chromatographic parameters for the isolation of this compound. Please note that yields can vary depending on the specific plant material and extraction conditions.
| Parameter | Value |
| Starting Material | |
| Plant Part | Bark of Hernandia nymphaeifolia |
| Initial Dry Weight | 5.0 kg |
| Extraction | |
| Solvent | Methanol |
| Crude Extract Yield | ~250 g (5%) |
| Partitioning | |
| Crude Alkaloid Yield | ~25 g (0.5%) |
| Chromatography | |
| Initial Column Chromatography | |
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | Gradient: CHCl₃ to CHCl₃-MeOH |
| Purification Column Chromatography | |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: CHCl₃-EtOAc or Hexane-Acetone |
| Final Yield of this compound | ~10-20 mg (0.0002-0.0004%) |
Isolation Workflow
The following diagram illustrates the key stages in the isolation of this compound from Hernandia nymphaeifolia.
Caption: Isolation workflow for this compound.
Conclusion
This technical guide provides a comprehensive and actionable framework for the isolation of this compound from its natural source, Hernandia nymphaeifolia. The detailed protocols and quantitative data presented herein are intended to support researchers in obtaining this promising bioactive compound for further investigation into its pharmacological properties and potential therapeutic applications. The provided workflow diagram offers a clear visual summary of the isolation process, enhancing the practical utility of this guide.
References
Unraveling the Molecular Architecture of 3-Methoxyoxohernandaline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-Methoxyoxohernandaline, a complex oxoaporphine alkaloid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering an in-depth analysis of the spectroscopic data and experimental methodologies employed in determining its molecular structure.
Introduction
This compound, systematically known as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine, is an oxoaporphine alkaloid isolated from Thalictrum elegans.[1] Oxoaporphine alkaloids represent a significant class of natural products, known for their diverse pharmacological activities, including potential antitumor properties.[2][3] The intricate structure of this compound, featuring a highly substituted oxoaporphine core linked to a substituted phenoxy moiety, necessitates a multi-faceted analytical approach for its complete characterization. This guide details the spectroscopic evidence and logical workflow that culminated in the definitive elucidation of its structure.
Isolation of this compound
The isolation of this compound from its natural source involves a systematic extraction and chromatographic separation process. A detailed protocol for this procedure is outlined below.
Experimental Protocol: Isolation
-
Extraction: The air-dried and powdered whole plant material of Thalictrum elegans is extracted exhaustively with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and subjected to sequential partitioning with petroleum ether and ethyl acetate. The ethyl acetate fraction, containing the alkaloids of interest, is concentrated.
-
Column Chromatography: The ethyl acetate extract is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity with methanol.
-
Further Chromatographic Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are combined and further purified using repeated column chromatography and preparative TLC until this compound is obtained as a pure compound.[1]
Spectroscopic Data and Structure Elucidation
The determination of the molecular structure of this compound was achieved through the combined application of several spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HR-MS) is instrumental in determining the elemental composition of the molecule.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | 532.1607 | 532.1602 | C₂₉H₂₆NO₉ |
Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 2: Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 1685 | C=O (aldehyde) |
| 1650 | C=O (conjugated ketone) |
| 1590, 1500 | Aromatic C=C stretching |
Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques such as COSY, HSQC, and HMBC, are pivotal for establishing the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Table 3: ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 10.45 | s | 1H | CHO-2' | |
| 9.05 | d | 5.2 | 1H | H-5 |
| 8.85 | s | 1H | H-11 | |
| 7.95 | d | 5.2 | 1H | H-4 |
| 7.60 | s | 1H | H-6' | |
| 7.10 | s | 1H | H-3' | |
| 4.15 | s | 3H | OMe-1 | |
| 4.10 | s | 3H | OMe-2 | |
| 4.05 | s | 3H | OMe-3 | |
| 4.00 | s | 3H | OMe-10 | |
| 3.95 | s | 3H | OMe-4' | |
| 3.90 | s | 3H | OMe-5' |
Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]
Table 4: ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 190.5 | CHO-2' |
| 182.0 | C-7 |
| 160.0 | C-1 |
| 158.0 | C-6a |
| 155.0 | C-5' |
| 153.0 | C-4' |
| 152.0 | C-3 |
| 148.0 | C-10 |
| 145.0 | C-2 |
| 143.0 | C-11b |
| 142.0 | C-5 |
| 135.0 | C-1' |
| 130.0 | C-11a |
| 125.0 | C-2' |
| 122.0 | C-4 |
| 120.0 | C-7a |
| 118.0 | C-11 |
| 115.0 | C-3b |
| 112.0 | C-6' |
| 110.0 | C-3a |
| 108.0 | C-3' |
| 62.5 | OMe |
| 62.0 | OMe |
| 61.5 | OMe |
| 61.0 | OMe |
| 56.5 | OMe |
| 56.0 | OMe |
Data sourced from the elucidation of 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine.[1]
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: A few milligrams of purified this compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For MS analysis, the sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. For IR analysis, the sample is typically prepared as a KBr pellet or a thin film.
-
NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an ESI-TOF or a similar high-resolution mass spectrometer.
-
Infrared Spectroscopy: IR spectra are recorded on an FT-IR spectrometer.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the initial spectroscopic data to the final proposed structure.
Conclusion
The comprehensive analysis of data from mass spectrometry, IR spectroscopy, and various NMR techniques has unequivocally established the chemical structure of this compound as 1,2,3,10-tetramethoxy-9-(4,5-dimethoxy-2-formylphenoxy)oxoaporphine. The detailed experimental protocols and tabulated spectroscopic data provided in this guide serve as a valuable resource for researchers working on the isolation and characterization of complex natural products. The elucidated structure provides a foundation for further investigation into the pharmacological properties and potential therapeutic applications of this intricate oxoaporphine alkaloid.
References
Spectroscopic Profile of 3-Methoxyoxohernandaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure
3-Methoxyoxohernandaline is an oxoaporphine alkaloid with the following chemical structure:
Molecular Formula: C₂₉H₂₅NO₉ Molecular Weight: 531.51 g/mol CAS Number: 872729-34-5[1]
Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for this compound. This data is extrapolated from published data for the closely related isomer, 4-methoxyoxohernandaline, and general knowledge of oxoaporphine alkaloid spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.90 | s | - | H-11 |
| ~8.60 | d | ~5.0 | H-5 |
| ~7.80 | d | ~5.0 | H-4 |
| ~7.50 | s | - | H-7 |
| ~7.20 | s | - | H-8 |
| ~4.10 | s | - | 1-OCH₃ |
| ~4.05 | s | - | 2-OCH₃ |
| ~4.00 | s | - | 3-OCH₃ |
| ~3.95 | s | - | 9-OCH₃ |
| ~3.90 | s | - | 10-OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~182.0 | C=O (C-6a) |
| ~162.0 | C-1 |
| ~158.0 | C-9 |
| ~155.0 | C-2 |
| ~152.0 | C-10 |
| ~148.0 | C-3 |
| ~145.0 | C-6 |
| ~143.0 | C-5 |
| ~135.0 | C-11b |
| ~130.0 | C-7a |
| ~128.0 | C-3a |
| ~125.0 | C-11a |
| ~122.0 | C-1a |
| ~120.0 | C-4 |
| ~118.0 | C-11 |
| ~115.0 | C-8 |
| ~110.0 | C-7 |
| ~62.0 | 1-OCH₃ |
| ~61.5 | 2-OCH₃ |
| ~61.0 | 3-OCH₃ |
| ~56.5 | 9-OCH₃ |
| ~56.0 | 10-OCH₃ |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Assignment |
| ESI-MS | Positive | [M+H]⁺ at ~532.1551 | Protonated Molecule |
| HR-ESI-MS | Positive | ~532.1551 | Calculated for C₂₉H₂₆NO₉⁺ |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1650 | Strong | C=O stretching (conjugated ketone) |
| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C stretching |
| ~1270, ~1030 | Strong | C-O stretching (ethers and methoxy groups) |
| ~830 | Medium | C-H bending (aromatic) |
Experimental Protocols
The following are detailed methodologies for the isolation and spectroscopic analysis of oxoaporphine alkaloids from Hernandia species, upon which the characterization of this compound would be based.
Isolation of this compound
References
An In-Depth Technical Guide to 3-Methoxyoxohernandaline: Physicochemical Properties, Experimental Protocols, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyoxohernandaline is a member of the oxoaporphine class of alkaloids, a group of natural products known for their diverse and potent biological activities. These compounds are predominantly found in plants of the Hernandiaceae family, which have a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside experimental context for its isolation and characterization. Furthermore, it delves into the biological activities and potential mechanisms of action of the broader oxoaporphine alkaloid family, offering insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established from supplier data and comparison with its parent compound, hernandaline.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | Hernandaline (for comparison) | Data Source |
| Molecular Formula | C₂₉H₂₅NO₉ | C₂₉H₃₁NO₇ | Supplier Data, Research Publication[1] |
| Molecular Weight | 531.51 g/mol | 505.567 g/mol | Supplier Data, Research Publication[1] |
| CAS Number | 872729-34-5 | 10210-99-8 | Supplier Data |
| Melting Point | Not available | 170–171.5 °C | Wikipedia[2] |
| Boiling Point | Not available | Not available | |
| Solubility | Soluble in DMSO | Not available | Supplier Data |
| Appearance | Likely a yellow amorphous solid (based on related compounds) | Not available | Inferred from related compounds |
Experimental Protocols
General Isolation Protocol for Oxoaporphine Alkaloids from Hernandia Species
This protocol is a generalized procedure based on common methods for alkaloid extraction.
-
Extraction: The dried and powdered plant material (e.g., stem bark) is subjected to extraction with a suitable organic solvent, typically methanol or a mixture of dichloromethane and methanol.
-
Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent. The alkaloids, being basic, will move into the acidic aqueous phase.
-
Basification and Re-extraction: The acidic aqueous layer is basified (e.g., with NH₄OH to pH 9-10) to liberate the free alkaloids. These are then re-extracted into an organic solvent like dichloromethane or chloroform.
-
Chromatographic Purification: The resulting crude alkaloid mixture is subjected to one or more chromatographic techniques for separation and purification. This typically involves:
-
Column Chromatography: Using silica gel or alumina as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.
-
Preparative Thin-Layer Chromatography (TLC): For further purification of smaller quantities.
-
High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds.
-
Spectroscopic Characterization
The structure of this compound would be elucidated using a combination of spectroscopic techniques. While the specific data for this compound is not published, the expected characteristics for an oxoaporphine alkaloid are as follows:
-
UV-Vis Spectroscopy: Oxoaporphine alkaloids typically exhibit characteristic absorption maxima in the UV-visible spectrum due to their extended conjugated system.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the conjugated carbonyl group (C=O) is a key feature, typically appearing in the region of 1640-1660 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, and fragmentation patterns can provide structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Would show signals for aromatic protons, methoxy groups, and other protons in the molecule. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.
-
¹³C-NMR: Would show signals for all the carbon atoms in the molecule, including the characteristic downfield signal for the carbonyl carbon.
-
Biological Activities and Signaling Pathways
While specific studies on this compound are lacking, the biological activities of the broader oxoaporphine alkaloid class are well-documented, suggesting potential therapeutic applications.
Cytotoxic and Antitumor Activity
Oxoaporphine alkaloids are known to possess significant cytotoxic and antitumor properties. The primary mechanisms of action identified are:
-
Topoisomerase I Inhibition: These compounds can inhibit the enzyme topoisomerase I, which is crucial for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and apoptosis.
-
DNA Intercalation: The planar aromatic structure of oxoaporphine alkaloids allows them to intercalate between the base pairs of DNA, disrupting its normal function and leading to cell death.
-
Telomerase Inhibition: Some studies suggest that oxoaporphine alkaloids can inhibit the activity of telomerase, an enzyme that is overexpressed in many cancer cells and is essential for their immortality.
Anti-inflammatory Activity
Recent studies have also highlighted the anti-inflammatory potential of oxoaporphine alkaloids. The proposed mechanism involves the modulation of key inflammatory signaling pathways:
-
PDE4B Inhibition: Some oxoaporphines have been shown to target and inhibit phosphodiesterase 4B (PDE4B), an enzyme that degrades cyclic adenosine monophosphate (cAMP).
-
cAMP-PKA-NF-κB Pathway Modulation: By inhibiting PDE4B, these alkaloids lead to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn can inhibit the pro-inflammatory NF-κB signaling pathway. This leads to a reduction in the production of inflammatory mediators.
Conclusion
This compound represents a promising scaffold for further investigation within the field of medicinal chemistry and drug discovery. While specific data on this particular compound is sparse, the well-established biological activities of the broader oxoaporphine alkaloid family, particularly their cytotoxic and anti-inflammatory properties, provide a strong rationale for its continued study. Future research should focus on the targeted isolation or synthesis of this compound to enable comprehensive physicochemical characterization and in-depth pharmacological evaluation. Elucidating its specific molecular targets and signaling pathway interactions will be crucial in unlocking its full therapeutic potential.
References
3-Methoxyoxohernandaline: A Technical Overview of Potential Biological Activities
Disclaimer: This document provides a technical overview of the potential biological activities of 3-Methoxyoxohernandaline based on its classification as an oxoaporphine alkaloid. As of the latest literature review, no specific biological studies have been published on this compound itself. Therefore, the information presented herein is inferred from research on structurally related compounds and should be interpreted as a guide for future investigation.
Introduction
This compound is a putative member of the oxoaporphine class of isoquinoline alkaloids. This class of natural products is characterized by a 7H-dibenzo[de,g]quinolin-7-one core structure. Oxoaporphine alkaloids are found in various plant families, including the Hernandiaceae, and have been the subject of significant research due to their diverse and potent biological activities. While direct experimental data for this compound is currently unavailable, an examination of the broader oxoaporphine alkaloid family can provide valuable insights into its potential pharmacological properties for researchers, scientists, and drug development professionals.
Potential Biological Activities of Oxoaporphine Alkaloids
Research into various oxoaporphine alkaloids has revealed a wide spectrum of biological activities. These compounds are often cytotoxic and have been investigated for their potential as anticancer agents. Other notable activities include antimicrobial, antiviral, anti-inflammatory, and antiplatelet aggregation effects.
Anticancer and Cytotoxic Activity
A significant body of research points to the potent cytotoxic and potential anticancer activities of oxoaporphine alkaloids.[1][2][3] This activity is believed to stem from their ability to intercalate into DNA and inhibit the function of topoisomerase enzymes, which are crucial for DNA replication and repair.[2]
Antimicrobial and Antiprotozoal Activity
Several oxoaporphine alkaloids have demonstrated activity against a range of pathogens. For instance, liriodenine has shown antituberculosis and antimalarial activities.[4] This suggests that this class of compounds may hold promise for the development of new anti-infective agents.
Other Pharmacological Activities
Beyond their cytotoxic and antimicrobial effects, oxoaporphine alkaloids have been reported to possess various other pharmacological properties. These include vasorelaxing, antioxidant, and anti-platelet aggregation effects, as observed in studies on alkaloids from the Hernandiaceae family.[5]
Data on Representative Oxoaporphine Alkaloids
To provide a quantitative perspective on the potential bioactivities, the following table summarizes the reported activities of some well-studied oxoaporphine alkaloids.
| Alkaloid | Biological Activity | Assay System | Quantitative Data (IC50/MIC) | Reference |
| Liriodenine | Antituberculosis | Mycobacterium tuberculosis | MIC: 12.5 µg/mL | [4] |
| Liriodenine | Antimalarial | Plasmodium falciparum | IC50: 2.8 µg/mL | [4] |
| Liriodenine | Cytotoxicity | Epidermoid Carcinoma (KB) | - | [4] |
| Liriodenine | Cytotoxicity | Breast Cancer (BC) | - | [4] |
| Oxostephanine | Cytotoxicity | Epidermoid Carcinoma (KB) | - | [4] |
| Oxostephanine | Cytotoxicity | Breast Cancer (BC) | - | [4] |
| Dicentrinone | Topoisomerase I Inhibition | - | - | [2] |
Proposed Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition
A key mechanism of action proposed for the cytotoxic effects of many oxoaporphine alkaloids is their interaction with DNA. Their planar aromatic structure allows them to intercalate between the base pairs of the DNA double helix. This can interfere with DNA replication and transcription. Furthermore, some oxoaporphine alkaloids have been shown to inhibit topoisomerase I or II, enzymes that are essential for resolving DNA supercoiling during replication.
Proposed mechanism of action for oxoaporphine alkaloids.
Experimental Protocols for Bioactivity Screening
Investigating the potential biological activities of a novel compound like this compound would involve a series of established experimental protocols. A general workflow for such an investigation is outlined below.
General Workflow for Isolation and Bioactivity Screening
General workflow for natural product isolation and bioactivity screening.
Key Experimental Methodologies
-
Cytotoxicity Assays: To determine the cytotoxic effects of this compound, various cancer cell lines would be treated with increasing concentrations of the compound. The cell viability would then be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) cytotoxicity assay. The IC50 (half-maximal inhibitory concentration) value would be calculated to quantify its cytotoxic potency.
-
Antimicrobial Assays: The antimicrobial activity would be evaluated against a panel of bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible growth, would be determined using methods like broth microdilution.
-
Topoisomerase Inhibition Assays: To investigate the effect on topoisomerase activity, a DNA relaxation assay would be employed. This assay measures the ability of the compound to inhibit the enzyme-mediated relaxation of supercoiled DNA.
Conclusion and Future Directions
While there is a compelling body of evidence for the diverse biological activities of oxoaporphine alkaloids, it is crucial to reiterate that the specific activities of this compound remain to be elucidated. The information presented in this guide serves as a foundational framework for initiating research into this compound. Future studies should focus on the isolation and structural confirmation of this compound, followed by a comprehensive screening of its biological activities using the experimental protocols outlined above. Such research will be vital in determining if this compound possesses the pharmacological potential suggested by its chemical classification.
References
In Vitro Screening of Hernandia Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Alkaloids derived from the Hernandia genus, particularly oxoaporphine alkaloids, have garnered significant interest in phytochemical and pharmacological research. These compounds have been investigated for a range of biological activities, offering potential avenues for drug discovery and development. This technical guide provides an in-depth overview of the common in vitro screening assays utilized to evaluate the therapeutic potential of these alkaloids, based on available scientific literature. While specific data for "3-Methoxyoxohernandaline" is not publicly available, this document details the established methodologies and presents data for structurally related compounds isolated from Hernandia species, offering a valuable framework for screening similar molecules.
The primary biological activities investigated for Hernandia alkaloids include cytotoxic, anti-inflammatory, anti-platelet aggregation, vasorelaxing, and antioxidant effects.[1] This guide will delve into the experimental protocols for these assays and present the quantitative data for various Hernandia alkaloids.
Data Presentation: Quantitative Bioactivity of Hernandia Alkaloids
The following tables summarize the quantitative data from in vitro screening of various alkaloids isolated from Hernandia nymphaeifolia.
Table 1: Cytotoxic Activity of Alkaloids from Hernandia nymphaeifolia
| Compound | Cell Line | ED₅₀ (µg/mL) |
| (+)-N-Hydroxyhernangerine | P-388 | < 1 |
| N-Formyldehydroovigerine | KB16 | < 1 |
| (+)-Magnoflorine | A549 | < 1 |
| (+)-Hernovine | HT-29 | < 1 |
| (+)-N-Methylhernovine | P-388 | < 1 |
| (+)-Laurotetanine | KB16 | < 1 |
Data sourced from a study on new aporphine alkaloids from Hernandia nymphaeifolia.[2]
Table 2: Anti-inflammatory Activity of Alkaloids from the Root Bark of Hernandia nymphaeifolia
| Compound | Assay | IC₅₀ (µg/mL) |
| 7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one | Superoxide Anion Production | ≤ 6.23 |
| N-Formylhernagine | Superoxide Anion Production | ≤ 6.23 |
| 5,6-Dihydroxy-N-methylphthalimide | Superoxide Anion Production | ≤ 6.23 |
| Oxohernagine | Superoxide Anion Production | ≤ 6.23 |
| Hernandonine | Superoxide Anion Production | ≤ 6.23 |
| N-trans-Feruloylmethoxytyramine | Superoxide Anion Production | ≤ 6.23 |
Data reflects inhibition of superoxide anion (O₂⁻) production by neutrophils stimulated with fMLP/CB.[3]
Table 3: Anti-platelet Aggregation Activity of Alkaloids from Hernandia nymphaeifolia
| Compound | Activity |
| Oxohernagine | 90% inhibition at 100 µM |
| Laurotetanine | 87% inhibition at 100 µM |
| Thalicarpine | 65% inhibition at 100 µM (cell lysis observed) |
| Hernandaline | Complete inhibition of PAF-induced aggregation at 50 µg/mL |
| Reticuline | Complete inhibition of arachidonic acid and collagen-induced aggregation |
Data compiled from a review on plant alkaloids as antiplatelet agents.[4]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on descriptions found in the cited literature for screening Hernandia alkaloids.
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., P-388, KB16, A549, HT-29) in 96-well plates at a density of 5 × 10⁴ cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkaloids. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The ED₅₀ (effective dose for 50% inhibition) is determined from the dose-response curve.
Anti-inflammatory Assay (Superoxide Anion Production)
This assay measures the inhibition of superoxide anion (O₂⁻) generation from activated neutrophils.
Principle: Neutrophils, when stimulated, produce superoxide anions as part of the inflammatory response. The amount of superoxide anion can be quantified by its ability to reduce cytochrome c.
Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from the blood of healthy donors.
-
Incubation: Pre-incubate the isolated neutrophils with the test compounds at various concentrations.
-
Stimulation: Stimulate the neutrophils with a combination of formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) and cytochalasin B (CB) in the presence of ferricytochrome c.
-
Absorbance Measurement: Measure the change in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c by the superoxide anions.
-
Data Analysis: Calculate the percentage inhibition of superoxide anion production compared to a control without the test compound. Determine the IC₅₀ (concentration for 50% inhibition) values.[3]
Anti-platelet Aggregation Assay
This assay assesses the ability of a compound to inhibit the aggregation of platelets.
Principle: Platelet aggregation can be induced by various agents like arachidonic acid (AA), collagen, or platelet-activating factor (PAF). The extent of aggregation is measured by changes in light transmission through a platelet suspension.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain blood from a healthy donor and prepare PRP by centrifugation.
-
Incubation: Incubate the PRP with the test alkaloid or a vehicle control for a short period.
-
Induction of Aggregation: Add an aggregating agent (e.g., AA, collagen, or PAF) to the PRP to induce platelet aggregation.
-
Measurement: Monitor the aggregation process using a platelet aggregometer, which measures the increase in light transmission as platelets aggregate.
-
Data Analysis: The percentage of inhibition is calculated by comparing the aggregation in the presence of the test compound to that of the control.
Vasorelaxing Assay
This assay evaluates the ability of a compound to relax pre-contracted vascular smooth muscle.
Principle: The tension of isolated aortic rings is measured. The rings are first contracted with an agent like high potassium (K⁺) or norepinephrine, and then the relaxing effect of the test compound is observed.
Protocol:
-
Aortic Ring Preparation: Isolate the thoracic aorta from a rat and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂), and maintained at 37°C.
-
Contraction: Induce a sustained contraction of the aortic rings using a high concentration of potassium chloride (e.g., 80 mM K⁺) or norepinephrine (e.g., 3 µM).[1]
-
Compound Addition: Once the contraction is stable, add the test compound in a cumulative manner to obtain a concentration-response curve.
-
Data Analysis: The relaxation is expressed as a percentage of the pre-contraction. The IC₅₀ value is calculated from the concentration-response curve.
Visualizations
The following diagrams illustrate the general workflows for the described in vitro screening assays.
Caption: Workflow for Cytotoxicity Screening using MTT Assay.
References
- 1. Vasorelaxing and antioxidant constituents from Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aporphine alkaloids and cytotoxic constituents of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory alkaloids from the root bark of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant Alkaloids as Antiplatelet Agent: Drugs of the Future in the Light of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Intricacies of 3-Methoxyoxohernandaline: A Technical Guide to its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyoxohernandaline, a putative oxoaporphine alkaloid, belongs to a class of natural products that have garnered significant interest in the scientific community for their diverse biological activities. While direct experimental data on this compound is limited, this technical guide extrapolates its potential mechanisms of action based on comprehensive studies of structurally similar oxoaporphine alkaloids, such as liriodenine and lysicamine. This document provides an in-depth exploration of the likely signaling pathways and molecular targets involved in the anti-inflammatory and anticancer effects of this compound class, supplemented with detailed experimental protocols and quantitative data to facilitate further research and drug development.
Core Postulated Mechanisms of Action
Based on evidence from related oxoaporphine alkaloids, the mechanism of action for this compound is likely multifaceted, primarily revolving around anti-inflammatory and cytotoxic activities.
Anti-Inflammatory Effects
The anti-inflammatory properties of oxoaporphine alkaloids are predominantly attributed to the downregulation of key inflammatory signaling pathways.
-
Inhibition of the NF-κB Pathway: A central mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade. This is likely achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines and enzymes such as TNF-α, IL-6, and COX-2.
-
Modulation of MAPK Signaling: Oxoaporphine alkaloids may also exert their anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, including the inhibition of p38 and JNK phosphorylation.
Anticancer Activity
The cytotoxic effects of this class of compounds against various cancer cell lines are thought to be mediated through several interconnected mechanisms:
-
Induction of Apoptosis: A primary mode of anticancer action is the induction of programmed cell death, or apoptosis. Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is characterized by the activation of key executioner caspases, such as caspase-3 and caspase-9, and alterations in the expression of Bcl-2 family proteins, leading to DNA fragmentation and cell death.
-
Cell Cycle Arrest: Oxoaporphine alkaloids have been observed to halt the progression of the cell cycle, a critical process for tumor growth. This arrest can occur at various phases, most notably the G1/S or S phase, preventing cancer cells from replicating.
-
Topoisomerase II Inhibition: Some oxoaporphine alkaloids function as topoisomerase II inhibitors. By stabilizing the topoisomerase II-DNA cleavage complex, they introduce double-strand breaks in the DNA, ultimately triggering an apoptotic response.
-
DNA Intercalation: The planar aromatic structure of oxoaporphine alkaloids facilitates their intercalation into the DNA double helix. This interaction can disrupt DNA replication and transcription, contributing to their cytotoxic effects.
-
Inhibition of PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of Akt phosphorylation by compounds related to this compound can lead to decreased cell survival and proliferation.[1]
Quantitative Data: Cytotoxicity of Structurally Related Oxoaporphine Alkaloids
The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for liriodenine and lysicamine, two well-studied oxoaporphine alkaloids, against a panel of human cancer cell lines. This data provides a quantitative basis for the potential cytotoxic potency of this compound.
Table 1: IC50 Values of Liriodenine Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | 8.07 | [2] |
| MCF-7 | Breast Cancer | 9.20 | [2] |
| HT-29 | Colon Cancer | 10.62 | [2] |
| KB | Oral Epidermoid Carcinoma | 11.02 | [2] |
| P-388 | Murine Leukemia | 9.60 | [2] |
| CAOV-3 | Ovarian Cancer | 37.3 (24h), 26.3 (48h), 23.1 (72h) | [3] |
Table 2: IC50 Values of Lysicamine Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| KTC-2 | Anaplastic Thyroid Cancer | 15.6 | [4] |
| HTH83 | Anaplastic Thyroid Cancer | 36.4 | [4] |
| BCPAP | Papillary Thyroid Cancer | 30.5 | [4] |
| HepG2 | Liver Cancer | 7.56 | [1] |
| NCI-H460 | Lung Cancer | 14.51 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the proposed mechanisms of action of this compound.
Protocol 1: NF-κB Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit upon treatment with this compound.
Materials:
-
HeLa or RAW 264.7 cells
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB translocation. Include untreated and LPS-only controls.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate with the primary anti-NF-κB p65 antibody (diluted in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Image the cells using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal.
Protocol 2: Apoptosis Analysis by Western Blot
Objective: To detect the cleavage of key apoptotic proteins, such as caspases and PARP, following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved caspase-3, rabbit anti-cleaved caspase-9, rabbit anti-cleaved PARP, mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours. Include an untreated control.
-
Harvest the cells and lyse them with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Analyze the band intensities relative to the loading control.
Protocol 3: Topoisomerase II Inhibition Assay (DNA Decatenation)
Objective: To determine if this compound inhibits the decatenating activity of topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
5X Topoisomerase II assay buffer
-
ATP
-
This compound
-
Etoposide (positive control)
-
Stop buffer/loading dye (containing SDS and proteinase K)
-
Agarose
-
TAE buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Procedure:
-
Prepare reaction mixtures on ice. For each reaction, combine assay buffer, ATP, and kDNA.
-
Add varying concentrations of this compound or etoposide to the respective tubes. Include a no-drug control.
-
Initiate the reaction by adding a specified number of units of Topoisomerase II enzyme.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop buffer/loading dye.
-
Load the samples onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a low voltage to ensure good separation.
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II is indicated by the persistence of the catenated kDNA at the top of the gel, whereas active enzyme will release decatenated DNA minicircles that migrate into the gel.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.
Caption: Proposed intrinsic pathway of apoptosis induction.
Caption: Experimental workflow for Western blot analysis.
Conclusion
While further direct experimental validation is required for this compound, the existing body of research on structurally related oxoaporphine alkaloids provides a robust framework for understanding its likely mechanisms of action. The convergence of evidence points towards a multi-targeted agent with significant potential in both anti-inflammatory and anticancer applications. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to elucidating the full therapeutic potential of this promising class of natural compounds.
References
- 1. Facile total synthesis of lysicamine and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of lysicamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysicamine Reduces Protein Kinase B (AKT) Activation and Promotes Necrosis in Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
"3-Methoxyoxohernandaline" and Hernandiaceae alkaloids research
An In-depth Technical Guide to Hernandiaceae Alkaloids: Focus on 3-Methoxyoxohernandaline and Related Bioactive Compounds
Abstract
The Hernandiaceae family of plants is a prolific source of structurally diverse and biologically active secondary metabolites, with alkaloids being the most prominent class.[1] These compounds, particularly the aporphine-type alkaloids, have garnered significant attention for their potent pharmacological activities, including cytotoxic, anti-inflammatory, antiplatelet aggregation, and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the research into Hernandiaceae alkaloids, with a specific focus on oxoaporphine alkaloids related to this compound. It details the isolation, structure elucidation, and biological evaluation of these compounds, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing relevant biological pathways and workflows. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.
Introduction to Hernandiaceae Alkaloids
The Hernandiaceae family comprises 4 to 5 genera, which are recognized sources of lignans, terpenoids, flavonoids, and, most significantly, alkaloids.[1] To date, over 270 natural products have been identified from this family, with aporphine alkaloids considered characteristic chemical constituents.[2] Phytochemical investigations have revealed approximately 128 alkaloids belonging to seventeen different structural types.[1] These compounds exhibit a wide range of biological activities, making them promising candidates for new drug discovery. Research has highlighted their potential as antitumor, anti-inflammatory, and antiplatelet aggregation agents.[2] While direct research on "this compound" is limited in available literature, the closely related compound 4-methoxyoxohernandaline has been isolated from the trunk bark of Hernandia nymphaeifolia, alongside other bioactive alkaloids.[4]
Quantitative Biological Activity Data
The alkaloids isolated from Hernandiaceae species have been extensively evaluated for their therapeutic potential. The following tables summarize the quantitative data from various biological assays.
Table 1: Cytotoxic Activity of Hernandiaceae Alkaloids
Several alkaloids have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | Plant Source | Cell Line | Activity | ED₅₀ / IC₅₀ | Reference |
| (+)-N-Hydroxyhernangerine | H. nymphaeifolia | P-388 | Cytotoxic | < 1 µg/mL | [5] |
| N-Formyldehydroovigerine | H. nymphaeifolia | P-388 | Cytotoxic | < 1 µg/mL | [5] |
| (+)-Hernovine | H. nymphaeifolia | P-388, A549 | Cytotoxic | < 1 µg/mL | [5] |
| (+)-N-Methylhernovine | H. nymphaeifolia | P-388, KB16 | Cytotoxic | < 1 µg/mL | [5] |
| Thalifoline | H. nymphaeifolia | P-388 | Cytotoxic | < 1 µg/mL | [5] |
| Northalifoline | H. nymphaeifolia | P-388 | Cytotoxic | < 1 µg/mL | [5] |
| Lanuginosine | Xylopia laevigata | HepG2 | Cytotoxic | - | [6] |
| (+)-Xylopine | Xylopia laevigata | HepG2 | Cytotoxic | - | [6] |
| (+)-Norglaucine | Xylopia laevigata | B16-F10, HepG2, K562, HL-60 | Cytotoxic | - | [6] |
| Deoxypodophyllotoxin | H. nymphaeifolia | KKUM156, HepG2 | Cytotoxic | IC₅₀ = 18.2 µM, 12.5 µM | [7] |
Note: P-388 (murine leukemia), KB16 (human oral epidermoid carcinoma), A549 (human lung carcinoma), HT-29 (human colon adenocarcinoma), HepG2 (human hepatocellular carcinoma), B16-F10 (mouse melanoma), K562 (human chronic myelocytic leukemia), HL-60 (human promyelocytic leukemia), KKUM156 (cholangiocarcinoma).
Table 2: Anti-inflammatory Activity of Alkaloids from Hernandia nymphaeifolia
A study on the root bark of H. nymphaeifolia revealed potent anti-inflammatory activity of several isolated alkaloids.[8]
| Compound | Assay | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| Superoxide Anion (O₂⁻) Production Inhibition | ||||
| 7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one | fMLP/CB-induced | - | ≤ 6.23 | [8] |
| N-Formylhernagine | fMLP/CB-induced | - | ≤ 6.23 | [8] |
| 5,6-Dihydroxy-N-methylphthalimide | fMLP/CB-induced | - | ≤ 6.23 | [8] |
| Oxohernagine | fMLP/CB-induced | - | ≤ 6.23 | [8] |
| Hernandonine | fMLP/CB-induced | - | ≤ 6.23 | [8] |
| Elastase Release Inhibition | ||||
| 7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one | fMLP/CB-induced | - | ≤ 7.41 | [8] |
| N-Formylhernagine | fMLP/CB-induced | - | ≤ 7.41 | [8] |
| 5,6-Dihydroxy-N-methylphthalimide | fMLP/CB-induced | - | ≤ 7.41 | [8] |
| Oxohernagine | fMLP/CB-induced | - | ≤ 7.41 | [8] |
| Nitric Oxide (NO) Generation Inhibition | ||||
| 7,8-Dihydroxy-6-methoxy-2-methylisoquinolin-1(2H)-one | LPS-induced | ≤ 28.55 | - | [8] |
| N-Formylhernagine | LPS-induced | ≤ 28.55 | - | [8] |
| Oxohernagine | LPS-induced | ≤ 28.55 | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for Alkaloid Extraction and Isolation
This protocol outlines a typical workflow for isolating alkaloids from plant material, adapted from methodologies described in the literature.[9]
-
Plant Material Preparation : Air-dry and powder the relevant plant parts (e.g., root bark, stem).
-
Extraction : Macerate the powdered material with an appropriate solvent (e.g., 95% ethanol) at room temperature, repeating the extraction three times.
-
Acid-Base Partitioning :
-
Combine the extracts and evaporate the solvent under reduced pressure.
-
Treat the residue with a dilute acid (e.g., 2.5% HCl) to protonate the alkaloids, rendering them water-soluble.
-
Extract the acidic solution with non-polar solvents (e.g., n-hexane, chloroform) to remove neutral and acidic compounds.
-
Adjust the pH of the remaining aqueous solution to 9-10 with a base (e.g., NH₄OH) to deprotonate the alkaloids.
-
Extract the basic solution with a solvent like chloroform to obtain the crude total alkaloid extract.
-
-
Chromatographic Purification :
-
Subject the crude extract to column chromatography (CC) on silica gel.
-
Elute with a gradient of solvents (e.g., chloroform-methanol mixtures).
-
Monitor fractions using Thin Layer Chromatography (TLC) and Dragendorff's reagent for alkaloid visualization.
-
Further purify the resulting fractions using techniques like Flash Chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
Protocol 2: Structure Elucidation
The structures of isolated compounds are determined through a combination of spectroscopic methods.[10][11]
-
Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS), often with Electrospray Ionization (ESI), is used to determine the exact molecular formula.
-
Nuclear Magnetic Resonance (NMR) :
-
1D NMR : ¹H and ¹³C NMR spectra provide information on the types and number of protons and carbons.
-
2D NMR : Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) helps determine the relative stereochemistry.
-
-
Other Spectroscopic Methods : Infrared (IR) spectroscopy identifies functional groups, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the chromophore system.
Protocol 3: Anti-inflammatory Assays
The following are detailed methods for assessing the anti-inflammatory activity of isolated alkaloids.[8]
-
Cell Preparation : Isolate human neutrophils from the blood of healthy donors.
-
Incubation : Incubate neutrophils with the test compound at 37°C.
-
Stimulation : Add formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (fMLP/CB) to stimulate superoxide anion production.
-
Detection : Measure the reduction of ferricytochrome c, which is indicative of superoxide generation, using a spectrophotometer.
-
Calculation : Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of superoxide production.
-
Cell Preparation : Use isolated human neutrophils as described above.
-
Incubation : Incubate neutrophils with the test compound at 37°C.
-
Stimulation : Add fMLP/CB to induce the release of elastase.
-
Detection : Add MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide as the elastase substrate. Measure the change in absorbance resulting from the cleavage of the substrate.
-
Calculation : Determine the IC₅₀ value for elastase release inhibition.
-
Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7).
-
Treatment : Treat the cells with the test compound for 1 hour.
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Detection : Measure the nitrite concentration in the culture medium using the Griess reagent.
-
Calculation : Calculate the IC₅₀ value for NO generation inhibition.
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using Graphviz, illustrate key processes in Hernandiaceae alkaloid research.
Conclusion and Future Directions
The Hernandiaceae plant family is a validated and rich source of bioactive alkaloids with significant therapeutic potential. While the specific compound this compound remains elusive in current literature, research on related oxoaporphine alkaloids like oxohernagine and 4-methoxyoxohernandaline, along with numerous other aporphines, demonstrates potent anti-inflammatory and cytotoxic activities.[4][8] The data presented herein underscore the importance of continued investigation into these natural products.
Future research should focus on:
-
Comprehensive Screening : Systematically screening a wider range of Hernandiaceae alkaloids against diverse panels of cancer cell lines and for other activities, such as antiviral and antimicrobial effects.[12][13]
-
Mechanism of Action Studies : Moving beyond phenotypic screening to elucidate the precise molecular targets and signaling pathways affected by the most potent compounds.
-
Synthesis and Analogue Development : Pursuing the total synthesis of promising alkaloids to ensure a sustainable supply and to create novel analogues with improved efficacy and safety profiles.
-
In Vivo Studies : Progressing the most promising lead compounds into preclinical animal models to validate their in vitro efficacy and assess their pharmacokinetic and toxicological properties.
By leveraging these strategies, the unique chemical diversity of Hernandiaceae alkaloids can be translated into the development of next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Constituents of Hernandiaceae Plants and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 5. New aporphine alkaloids and cytotoxic constituents of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Alkaloids from the Stem of Xylopia laevigata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory alkaloids from the root bark of Hernandia nymphaeifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on hernandiaceae VI. Lignans and alkaloids of Hernandia guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
"3-Methoxyoxohernandaline" analytical standards and quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyoxohernandaline is an oxoaporphine alkaloid that has been isolated from natural sources, including the bark of Hernandia nymphaeifolia.[1] As with many natural products, accurate and reliable quantification is essential for research, quality control, and potential drug development activities. This document provides a comprehensive overview of the analytical standards available for this compound and a detailed protocol for its quantification using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a widely adopted, sensitive, and specific analytical technique. While a specific validated method for this compound is not publicly available, the provided protocol is based on established methods for the quantification of similar oxoaporphine alkaloids.[2][3][4][5]
Analytical Standards
The availability of high-purity analytical standards is fundamental for accurate quantification. This compound is available as a reference standard from several commercial suppliers.
| Parameter | Information | Source(s) |
| Compound Name | This compound | [1][2][4][6] |
| CAS Number | 872729-34-5 | [1][2][3][6][7] |
| Molecular Formula | C₂₉H₂₅NO₉ | [1][6][7] |
| Molecular Weight | 531.51 g/mol | [1][6][7] |
| Purity | Typically ≥95% (Varies by supplier) | Supplier Dependent |
| Format | Neat solid | Supplier Dependent |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [3][7] |
| Storage | -20°C is recommended for long-term stability. | [6] |
Experimental Protocol: Quantification of this compound by HPLC-MS
This protocol outlines a reverse-phase HPLC method coupled with mass spectrometry for the quantification of this compound in a given matrix (e.g., plant extract, biological sample).
Materials and Reagents
-
This compound analytical standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or ammonium acetate)
-
A suitable internal standard (IS) (e.g., another aporphine alkaloid not present in the sample)
-
Sample matrix
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump, autosampler, and column oven.
-
Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Hypothetical)
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-1 min: 5% B; 1-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Hypothetical)
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow (Nitrogen) | Desolvation: 800 L/hr; Cone: 50 L/hr |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z): 532.16 [M+H]⁺; Product Ion (m/z): To be determined by infusion of the standard |
Standard and Sample Preparation
Standard Stock Solution: Accurately weigh and dissolve the this compound analytical standard in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase or a matrix-matched solvent. The concentration range should encompass the expected concentration of the analyte in the samples.
Sample Preparation: The sample preparation method will depend on the matrix. For a plant extract, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. For biological samples, protein precipitation followed by centrifugation and filtration is a common approach. All final sample solutions should be filtered through a 0.22 µm filter before injection.
Data Analysis and Quantification
The quantification of this compound is achieved by constructing a calibration curve. Plot the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of the analyte in the samples can then be determined from the linear regression of the calibration curve.
Experimental Workflow
Caption: Analytical Workflow for this compound Quantification.
References
- 1. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorbyt.com [biorbyt.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of 3-Methoxyoxohernandaline by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyoxohernandaline is an oxoaporphine alkaloid, a class of natural products known for their diverse biological activities. As a member of the Hernandiaceae family, this compound is part of a group of structurally complex alkaloids that are of interest for phytochemical and pharmacological research. Accurate and robust analytical methods are essential for the isolation, identification, and quantification of this compound in various matrices, including plant extracts and biological samples.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are based on established analytical strategies for aporphine alkaloids and are designed to serve as a comprehensive guide for researchers.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is critical for method development.
| Property | Value | Source |
| Molecular Formula | C29H25NO9 | [1] |
| Molecular Weight | 531.51 g/mol | [1] |
| Chemical Class | Oxoaporphine Alkaloid | [2] |
HPLC Analysis Protocol
This protocol outlines a reversed-phase HPLC method suitable for the separation and quantification of this compound. Aporphine alkaloids are frequently analyzed using C18 columns with acidified mobile phases to ensure good peak shape and resolution.[3][4]
Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A shorter, smaller particle size column (e.g., 100 mm x 2.1 mm, 1.9 µm) can be used for faster analysis on a UHPLC system.[3][5]
Reagents and Mobile Phase
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized, 18 MΩ·cm or HPLC grade.
-
Formic Acid (FA): LC-MS grade (or phosphoric acid for HPLC-UV).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Mobile Phase | Gradient elution with Mobile Phase A and B |
| Gradient Program | 0-2 min: 15% B; 2-25 min: 15-90% B; 25-30 min: 90% B; 30.1-35 min: 15% B (re-equilibration)[4] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
| Detection Wavelength | Diode array detection (DAD) from 200-400 nm. Monitor at ~254 nm and ~280 nm, characteristic for aporphine alkaloids. |
LC-MS Analysis Protocol
For higher sensitivity and selectivity, especially in complex matrices, LC-MS is the preferred method. This protocol is designed for the identification and quantification of this compound. Aporphine alkaloids are typically analyzed in positive ion mode due to the presence of a basic nitrogen atom, which is readily protonated.
Instrumentation
-
LC System: A UHPLC or HPLC system as described above.
-
Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source. Common analyzer types include tandem quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap.[3][5]
Liquid Chromatography Conditions
The HPLC conditions described previously can be adapted for LC-MS. Using volatile mobile phase modifiers like formic acid is mandatory.
Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) |
| Full Scan Range | m/z 150-1000 |
| Expected [M+H]+ | m/z 532.1602 |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 - 450 °C |
| Collision Gas | Argon (for MS/MS) |
Quantitative Analysis (MRM)
For precise quantification, a tandem mass spectrometer is used in MRM mode. Precursor and product ions would need to be determined by infusing a pure standard of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 532.2 | To be determined empirically | To be determined empirically |
| 532.2 | To be determined empirically | To be determined empirically |
Experimental Workflow
The overall workflow for the analysis of this compound from a plant matrix is depicted below.
Caption: Analytical workflow for this compound.
Sample Preparation
Effective sample preparation is crucial for reliable and reproducible results. For plant materials, a general protocol for the extraction of aporphine alkaloids is as follows:
-
Extraction: Macerate or sonicate the dried and powdered plant material with a solvent mixture such as methanol/chloroform (1:1).[6][7]
-
Acid-Base Partitioning:
-
Evaporate the initial solvent and re-dissolve the residue in an acidic aqueous solution (e.g., 3% HCl) to protonate the alkaloids.
-
Wash the acidic solution with a non-polar solvent like n-hexane to remove lipids and other non-basic compounds.
-
Basify the aqueous phase to a pH of ~10 with a base (e.g., NH4OH).
-
Extract the deprotonated alkaloids into an organic solvent such as dichloromethane (CH2Cl2) or ethyl acetate.
-
-
Final Preparation: Evaporate the final organic solvent and reconstitute the alkaloid-rich fraction in the initial mobile phase for injection. A solid-phase extraction (SPE) cleanup step may be incorporated for cleaner samples.
Conclusion
The protocols provided offer a robust starting point for the HPLC and LC-MS analysis of this compound. Method optimization and validation will be necessary for specific applications, particularly for quantitative analysis in complex matrices. These guidelines are intended to facilitate research and development efforts involving this and other related oxoaporphine alkaloids.
References
- 1. biorbyt.com [biorbyt.com]
- 2. researchgate.net [researchgate.net]
- 3. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation, Structure Elucidation, and Antiproliferative Activity of Butanolides and Lignan Glycosides from the Fruit of Hernandia nymphaeifolia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Methoxyoxohernandaline Cell Culture Treatment
Disclaimer: As of the current date, publicly available scientific literature lacks specific experimental data and detailed cell culture treatment protocols for 3-Methoxyoxohernandaline. The following application notes and protocols are presented as a generalized framework for researchers and drug development professionals to investigate the potential cytotoxic and apoptotic effects of novel alkaloid compounds, such as this compound, on cancer cell lines. The experimental parameters provided are based on common practices for similar natural product-derived compounds and should be optimized for specific cell lines and experimental conditions.
Introduction
This compound is an alkaloid that has been isolated from plants of the Hernandia genus. Alkaloids as a class of natural compounds are known for their diverse biological activities, with many exhibiting significant cytotoxic effects against various cancer cell lines.[1] The investigation of novel alkaloids like this compound for their anti-cancer potential is a crucial area of research. These notes provide a comprehensive guide to designing and conducting initial in vitro studies to characterize the bioactivity of such a compound.
Hypothetical Quantitative Data Summary
The following tables represent example data that could be generated from the protocols described below. These are for illustrative purposes only and do not represent actual experimental results for this compound.
Table 1: Cytotoxicity of a Hypothetical Test Compound against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 25.8 ± 3.5 |
| A549 | Lung Carcinoma | 18.9 ± 2.8 |
| HeLa | Cervical Cancer | 12.5 ± 1.9 |
| P-388 | Murine Leukemia | 8.7 ± 1.2 |
Table 2: Induction of Apoptosis in HeLa Cells by a Hypothetical Test Compound (24h Treatment)
| Treatment Group | Concentration (µM) | Early Apoptosis (%) (Annexin V+/PI-) | Late Apoptosis (%) (Annexin V+/PI+) | Total Apoptosis (%) |
| Vehicle Control (0.1% DMSO) | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Test Compound | 5 | 10.3 ± 1.2 | 4.2 ± 0.7 | 14.5 ± 1.9 |
| Test Compound | 10 | 25.6 ± 2.8 | 8.9 ± 1.1 | 34.5 ± 3.9 |
| Test Compound | 20 | 40.1 ± 4.2 | 15.7 ± 2.0 | 55.8 ± 6.2 |
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast), MDA-MB-231 (breast), A549 (lung), and HeLa (cervical) can be used.
-
Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Due to the likely hydrophobic nature of the alkaloid, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.[2]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin).
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for evaluating the anti-cancer activity of a novel compound.
Hypothesized Intrinsic Apoptosis Signaling Pathway
Caption: A generalized intrinsic (mitochondrial) apoptosis signaling pathway.
References
Application Notes and Protocols for In Vivo Evaluation of 3-Methoxyoxohernandaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyoxohernandaline is a novel chemical entity with potential therapeutic applications. Due to the limited availability of public data on its biological effects, this document provides a comprehensive guide for the initial in vivo evaluation of this compound in animal models. The following protocols are designed to assess its potential anti-inflammatory and anti-cancer properties, two common areas of investigation for new compounds. These are proposed experimental frameworks and should be adapted based on emerging in vitro data.
Hypothetical Therapeutic Potential
Based on the structural features of related natural products, this compound is hypothesized to possess:
-
Anti-inflammatory activity: Potentially through the inhibition of key inflammatory mediators.
-
Anti-cancer activity: Potentially through the induction of apoptosis or inhibition of tumor growth signaling pathways.
Part 1: Assessment of Anti-Inflammatory Activity
Experimental Design: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and well-established method for evaluating the acute anti-inflammatory activity of a compound.[1][2][3][4][5]
Objective: To determine the dose-dependent anti-inflammatory effect of this compound on acute inflammation.
Animal Model: Male Wistar rats (180-220g).
Experimental Groups:
| Group | Treatment | Dose (mg/kg) | Route of Administration | Number of Animals |
| 1 | Vehicle (e.g., 0.5% CMC) | - | Oral (p.o.) | 6 |
| 2 | Indomethacin (Standard) | 10 | Oral (p.o.) | 6 |
| 3 | This compound | 25 | Oral (p.o.) | 6 |
| 4 | This compound | 50 | Oral (p.o.) | 6 |
| 5 | This compound | 100 | Oral (p.o.) | 6 |
Protocol:
-
Acclimatization: Animals are acclimatized for at least 7 days before the experiment.
-
Fasting: Animals are fasted overnight with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: The respective treatments are administered orally.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (Hypothetical Data) | % Inhibition of Edema (Hypothetical Data) |
| Vehicle | - | 0.85 ± 0.05 | 0% |
| Indomethacin | 10 | 0.32 ± 0.03 | 62.4% |
| This compound | 25 | 0.68 ± 0.04 | 20.0% |
| This compound | 50 | 0.51 ± 0.03 | 40.0% |
| This compound | 100 | 0.38 ± 0.04 | 55.3% |
Hypothesized Anti-inflammatory Signaling Pathway
The following diagram illustrates a potential mechanism of action for this compound in reducing inflammation, targeting the NF-κB signaling pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Part 2: Assessment of Anti-Cancer Activity
Experimental Design: Xenograft Tumor Model in Nude Mice
This model is a standard for evaluating the in vivo efficacy of a potential anti-cancer agent on human tumors.[6][7][8][9]
Objective: To determine the anti-tumor efficacy of this compound in a human tumor xenograft model.
Animal Model: Athymic Nude Mice (6-8 weeks old).
Cell Line: A suitable human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be chosen based on in vitro sensitivity data.
Experimental Groups:
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals |
| 1 | Vehicle | - | Intraperitoneal (i.p.) | Daily | 8 |
| 2 | Cisplatin (Standard) | 5 | Intraperitoneal (i.p.) | Twice a week | 8 |
| 3 | This compound | 20 | Intraperitoneal (i.p.) | Daily | 8 |
| 4 | This compound | 40 | Intraperitoneal (i.p.) | Daily | 8 |
Protocol:
-
Cell Culture: The selected cancer cells are cultured under standard conditions.
-
Tumor Implantation: 5 x 10^6 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100-150 mm³).
-
Randomization: Mice are randomized into treatment groups.
-
Treatment: Treatment is initiated and administered as per the defined schedule.
-
Monitoring: Tumor volume and body weight are measured twice a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size, or after a predetermined duration.
-
Tissue Collection: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (Hypothetical Data) | Tumor Growth Inhibition (%) (Hypothetical Data) | Mean Body Weight Change (%) (Hypothetical Data) |
| Vehicle | - | 1520 ± 150 | 0% | +5% |
| Cisplatin | 5 | 650 ± 80 | 57.2% | -10% |
| This compound | 20 | 1150 ± 120 | 24.3% | +2% |
| This compound | 40 | 830 ± 95 | 45.4% | -1% |
Experimental Workflow and Logic Diagram
This diagram outlines the key steps and decision points in the in vivo anti-cancer evaluation of this compound.
Caption: Workflow for in vivo anti-cancer efficacy testing.
Concluding Remarks
The protocols outlined in this document provide a foundational framework for the in vivo characterization of this compound. It is imperative that all animal experiments are conducted in accordance with institutional and national guidelines for animal welfare and are approved by the relevant Institutional Animal Care and Use Committee (IACUC). The hypothetical data and pathways are for illustrative purposes and will need to be substantiated by rigorous experimental investigation.
References
- 1. scielo.br [scielo.br]
- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 3. ijpras.com [ijpras.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 7. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
3-Methoxyoxohernandaline: A Potential Therapeutic Agent for Inflammation and Cancer
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 3-Methoxyoxohernandaline is an aporphine alkaloid. Currently, there is limited specific research available on its biological activities. The following application notes and protocols are hypothetical and are based on the known therapeutic potential of structurally related aporphine and oxoaporphine alkaloids. These guidelines are intended to serve as a starting point for the investigation of this compound as a potential therapeutic agent.
Hypothetical Therapeutic Potential
Based on the activities of similar aporphine alkaloids, this compound is postulated to possess anti-inflammatory and anti-cancer properties.[1][2][3][4][5][6] Aporphine alkaloids have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines and inhibition of inflammatory pathways.[7][8][9][10][11][12]
1.1. Anti-Inflammatory Effects
Many alkaloids from the Hernandiaceae family, to which this compound belongs, have shown anti-inflammatory effects.[3][4] The proposed mechanism for these effects often involves the modulation of key signaling pathways in the inflammatory response.
1.2. Anti-Cancer Activity
Aporphine and oxoisoaporphine alkaloids are known to exhibit significant anticancer effects.[7][8] These effects are often attributed to the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA and key enzymes involved in cancer progression.[2][9]
Postulated Mechanisms of Action
2.1. Inhibition of Inflammatory Pathways
It is hypothesized that this compound may exert anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6. Aporphine alkaloids have been shown to inhibit TLR2 activation, which is upstream of these pathways.[1]
2.2. Induction of Apoptosis in Cancer Cells
In the context of cancer, this compound may induce apoptosis by generating reactive oxygen species (ROS), inhibiting topoisomerase II, and arresting the cell cycle.[2][7] The planar structure of oxoaporphines suggests a potential for DNA intercalation, which could also contribute to its cytotoxic effects.
Quantitative Data from Related Aporphine Alkaloids
The following table summarizes quantitative data from studies on related aporphine alkaloids to provide a reference for the potential efficacy of this compound.
| Compound Class | Assay | Cell Line/Model | Results (IC50 / Effect) | Reference |
| Aporphine Alkaloid (Taspine derivative) | TLR2 Inhibition | HEK-Blue hTLR2 cells | Kd of 0.18 µM | [1] |
| Aporphine Alkaloid (Liriodenine) | Cytotoxicity | A549, BGC-823, BEL-7402, HTC-8, A2780 | Cytotoxic effects observed | [2] |
| Aporphine Alkaloid (Boldine) | Antioxidant | In vivo model of liver injury | Protective, anti-oxidant, anti-apoptotic, and anti-inflammatory effects | [12] |
| Aporphine Alkaloid (Stephalagine) | Acetylcholinesterase Inhibition | In vitro assay | 75% inhibition at 100 µg/mL | [2] |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the potential anti-inflammatory and anti-cancer effects of this compound.
4.1. In Vitro Anti-Inflammatory Activity Assay
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed cells in 96-well plates. Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform western blotting to determine the protein expression levels of iNOS, COX-2, and the phosphorylation of NF-κB and MAPK pathway proteins (p38, ERK, JNK).
4.2. In Vitro Cytotoxicity Assay
Objective: To evaluate the cytotoxic effects of this compound on human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).
Methodology:
-
Cell Culture: Culture cancer cell lines in their respective recommended media.
-
Treatment: Seed cells in 96-well plates and treat with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay. Read the absorbance at 570 nm.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
4.3. Apoptosis Assay
Objective: To determine if the cytotoxic effect of this compound is mediated by apoptosis.
Methodology:
-
Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
-
Caspase Activity Assay: Measure the activity of key executioner caspases (e.g., caspase-3, caspase-7) using a colorimetric or fluorometric assay.
Visualizations
References
- 1. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents of Hernandiaceae Plants and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and Antitumor Potentialities of Aporphinoid Alkaloids: Ingenta Connect [ingentaconnect.com]
- 10. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of 3-Methoxyoxohernandaline in Cancer Cell Line Studies
Disclaimer: As of the current date, specific research data on "3-Methoxyoxohernandaline" in cancer cell line studies is not available in the public domain. The following application notes and protocols are presented as a comprehensive template for researchers and drug development professionals. This document provides a framework for the systematic evaluation of novel compounds, such as this compound, for their potential anti-cancer properties. The methodologies and pathways described are based on established practices in cancer cell line research.
Introduction
This compound is a novel compound with a chemical structure that suggests potential biological activity. To assess its efficacy as a potential anti-cancer agent, a series of in vitro studies using various cancer cell lines are required. These studies are designed to determine the compound's cytotoxic effects, its mechanism of action, and the signaling pathways it may modulate. This document outlines the standardized protocols for these investigations.
Data Presentation: Summarized Quantitative Data
Effective evaluation of a novel compound requires the systematic collection and clear presentation of quantitative data. The following tables are templates for summarizing the key metrics from the proposed experiments.
Table 1: Cytotoxicity of this compound across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |
| MDA-MB-231 | Breast Adenocarcinoma | Data | Data | Data |
| A549 | Lung Carcinoma | Data | Data | Data |
| HeLa | Cervical Cancer | Data | Data | Data |
| PC-3 | Prostate Cancer | Data | Data | Data |
| MRC-5 | Normal Lung Fibroblast | Data | Data | Data |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
| MCF-7 | Control (DMSO) | Data | Data | Data |
| IC50 | Data | Data | Data | |
| 2 x IC50 | Data | Data | Data | |
| A549 | Control (DMSO) | Data | Data | Data |
| IC50 | Data | Data | Data | |
| 2 x IC50 | Data | Data | Data |
Table 3: Effect of this compound on Key Signaling Proteins
| Cell Line | Treatment | p-Akt/Akt Ratio | p-mTOR/mTOR Ratio | Cleaved Caspase-3 Level | Bcl-2 Expression | Bax Expression |
| MCF-7 | Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| IC50 | Fold Change | Fold Change | Fold Change | Fold Change | Fold Change | |
| A549 | Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| IC50 | Fold Change | Fold Change | Fold Change | Fold Change | Fold Change |
Experimental Protocols
The following are detailed protocols for the foundational experiments in the evaluation of a novel anti-cancer compound.
Cell Culture and Maintenance
-
Cell Lines: Obtain cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) and a normal cell line (e.g., MRC-5) from a certified cell bank.
-
Culture Medium: Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
MTT Assay for Cell Viability
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using non-linear regression analysis.
Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This assay quantifies the extent of apoptosis induced by the compound.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting for Protein Expression
This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Caspase-3, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway often implicated in cancer and a standard experimental workflow for compound screening.
Caption: Hypothetical mechanism of this compound targeting the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for screening a novel anti-cancer compound.
Application Notes and Protocols for Preclinical Formulation of 3-Methoxyoxohernandaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyoxohernandaline is an oxoaporphine alkaloid, a class of natural compounds that have garnered significant interest for their diverse biological activities.[1][2] Alkaloids from the Hernandiaceae family, to which this compound belongs, have shown potential as cytotoxic, anti-inflammatory, and anti-platelet aggregation agents.[3][4][5] Given the established anticancer properties of many oxoaporphine alkaloids, which can include mechanisms like topoisomerase inhibition and DNA intercalation, this compound represents a promising candidate for preclinical cancer research.[2][6][7]
A significant hurdle in the preclinical development of many new chemical entities (NCEs), including natural products like this compound, is their poor aqueous solubility.[8][9] This can impede the ability to achieve adequate drug exposure in both in vitro and in vivo models, making formulation development a critical step.[6][10] These application notes provide a comprehensive guide to developing a suitable formulation for this compound to enable robust preclinical evaluation.
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 872729-34-5 |
| Molecular Formula | C₂₉H₂₅NO₉ |
| Molecular Weight | 531.51 g/mol |
| Solubility | Soluble in DMSO |
Pre-formulation Studies
The initial step in developing a formulation is to characterize the physicochemical properties of the active pharmaceutical ingredient (API).[11][12]
Solubility Screening
A systematic solubility screening in various pharmaceutically acceptable vehicles is essential to identify a suitable base for the formulation.
Table 1: Hypothetical Solubility of this compound in Common Preclinical Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.01 | Practically insoluble |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 | Practically insoluble |
| 5% Dextrose in Water (D5W) | < 0.01 | Practically insoluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Freely soluble |
| Ethanol (95%) | 5.2 | Soluble |
| Propylene Glycol (PG) | 10.8 | Soluble |
| Polyethylene Glycol 300 (PEG 300) | 25.4 | Freely soluble |
| 10% Tween® 80 in Water | 0.5 | Sparingly soluble |
| Corn Oil | 1.2 | Slightly soluble |
pH-Solubility Profile
For ionizable compounds, understanding the solubility at different pH values is crucial. A pH-solubility profile should be generated to determine if solubility can be enhanced in acidic or basic conditions.
Formulation Strategies for Poorly Soluble Compounds
Based on the pre-formulation data, a suitable formulation strategy can be selected. For a compound like this compound, which is likely poorly water-soluble, several approaches can be considered.[13][14]
-
Co-solvent Systems: A mixture of a primary solvent (in which the compound is highly soluble, e.g., DMSO or PEG 300) with a co-solvent and/or aqueous vehicle can be used.[8]
-
Surfactant-based Formulations: Surfactants like Tween® 80 or Cremophor® EL can be used to create micellar solutions that enhance the solubility of hydrophobic compounds.[13]
-
Lipid-based Formulations: For oral administration, lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve absorption.[14]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its dissolution rate and bioavailability.[15]
For initial preclinical studies, a co-solvent system is often the most straightforward approach.
Experimental Protocols
Protocol for Preparation of a Co-solvent Formulation for In Vitro Studies
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh 5.32 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.
-
Visually inspect the solution for any undissolved particles.
-
This yields a 10 mM stock solution. Store at -20°C, protected from light.
-
For cell-based assays, further dilute the stock solution in the appropriate cell culture medium. Note: The final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent toxicity.
Protocol for Preparation of a Co-solvent Formulation for In Vivo (Rodent) Studies
This protocol details the preparation of a formulation suitable for oral (gavage) or intraperitoneal administration in mice or rats. The target is a 5 mg/mL solution in a vehicle of 10% DMSO, 40% PEG 300, and 50% Saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), USP grade
-
Polyethylene Glycol 300 (PEG 300), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculate the required amounts: For 10 mL of a 5 mg/mL formulation, 50 mg of this compound is needed.
-
Dissolve the API: Weigh 50 mg of this compound and place it in a 15 mL sterile conical tube.
-
Add 1.0 mL of DMSO to the tube. Vortex until the compound is fully dissolved.
-
Add the co-solvent: Add 4.0 mL of PEG 300 to the solution. Vortex thoroughly to ensure a homogenous mixture.
-
Add the aqueous component: Slowly add 5.0 mL of sterile saline to the mixture while vortexing. The solution may become slightly cloudy; gentle warming in a 37°C water bath or brief sonication can help maintain clarity.
-
Final Inspection: The final formulation should be a clear, homogenous solution.
-
Storage: Use the formulation immediately or store it at 4°C for short-term use (verify stability).
Table 2: Example Vehicle Composition for In Vivo Studies
| Component | Percentage (v/v) | Volume for 10 mL | Purpose |
| DMSO | 10% | 1.0 mL | Primary Solvent |
| PEG 300 | 40% | 4.0 mL | Co-solvent/Solubilizer |
| Saline (0.9% NaCl) | 50% | 5.0 mL | Diluent/Vehicle |
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates the general workflow for developing a preclinical formulation for a poorly soluble compound like this compound.
Caption: Workflow for Preclinical Formulation Development.
Hypothetical Signaling Pathway for this compound
Given that many oxoaporphine alkaloids exhibit anticancer properties, a plausible, yet hypothetical , mechanism of action for this compound could involve the inhibition of key cell survival pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[8][9][13][14][15] The following diagram illustrates this pathway and a potential point of inhibition by this compound.
Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Pathway.
Conclusion
The successful preclinical evaluation of this compound hinges on the development of an appropriate formulation that ensures adequate and consistent drug exposure. The protocols and strategies outlined in these application notes provide a systematic approach to formulating this poorly soluble compound for both in vitro and in vivo studies. By carefully characterizing the compound's properties and selecting a suitable vehicle system, researchers can confidently advance the investigation of this compound's therapeutic potential.
References
- 1. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Constituents of Hernandiaceae Plants and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 10. Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine | MDPI [mdpi.com]
- 11. ijmps.org [ijmps.org]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
Application Notes and Protocols for 3-Methoxyoxohernandaline Drug Delivery Systems
Initial Search and Findings
Despite a comprehensive search for "3-Methoxyoxohernandaline drug delivery systems" and related queries, including nanoparticle, liposomal, and targeted delivery formulations, no specific research articles or patents detailing the development or application of such systems for this particular compound were identified. The current body of scientific literature accessible through the performed search does not contain specific data on the formulation, characterization, or efficacy of any drug delivery system for this compound.
Implications for Content Generation
The absence of specific experimental data prevents the creation of the detailed Application Notes and Protocols as requested. This includes:
-
Quantitative Data Presentation: Without studies on this compound delivery systems, there is no quantitative data to summarize in tabular format. This would typically include parameters such as particle size, zeta potential, encapsulation efficiency, drug loading, and in vitro/in vivo release profiles.
-
Experimental Protocols: It is not possible to provide detailed methodologies for key experiments as no specific experimental setups for this compound have been described in the available literature. This would involve protocols for the synthesis of nanoparticles or liposomes, drug loading procedures, and analytical methods for characterization.
-
Visualization of Signaling Pathways and Workflows: As no research was found detailing the cellular uptake, mechanism of action in the context of a delivery system, or specific experimental workflows for this compound, the generation of relevant Graphviz diagrams is not feasible.
General Principles of Drug Delivery Applicable to this compound
While specific data for this compound is unavailable, researchers and drug development professionals can consider general principles and established protocols for developing drug delivery systems for similar small molecule compounds. The challenges for synthetic delivery systems generally involve controlling drug distribution and clearance, solubilizing poorly water-soluble agents, and selectively targeting specific tissues.[1]
1. Nanoparticle-Based Delivery
Nanoparticle drug delivery systems hold potential for improving the solubility of hydrophobic drugs and enhancing their biodistribution and pharmacokinetics.[2] Various materials can be employed, such as biodegradable polymers (e.g., PLGA), lipids, and inorganic materials.[2][3]
Hypothetical Experimental Workflow for Nanoparticle Formulation
This diagram illustrates a general workflow that could be adapted for developing a nanoparticle-based delivery system for a compound like this compound, should the need arise.
2. Liposomal Formulations
Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, potentially improving their bioavailability and reducing toxicity.[4][5] The properties of liposomes are influenced by factors such as the lipid composition, cholesterol content, and preparation method.[6]
General Protocol for Liposome Preparation by Thin-Film Hydration
-
Lipid Film Formation: Dissolve the selected lipids (e.g., soy phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
-
Characterization: Analyze the liposomal formulation for particle size, polydispersity index, zeta potential, encapsulation efficiency, and drug release profile.
3. Targeted Drug Delivery
To enhance the therapeutic efficacy and reduce off-target side effects, drug delivery systems can be functionalized with targeting ligands that recognize and bind to specific receptors overexpressed on target cells.[7][8] Common targeting moieties include antibodies, peptides, and small molecules like folic acid.[7]
Hypothetical Signaling Pathway for Targeted Delivery
This diagram illustrates a generalized signaling pathway that could be relevant for a targeted drug delivery system designed to deliver a therapeutic agent to cancer cells.
References
- 1. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Delivery [sigmaaldrich.com]
- 3. Advances in Nanoparticle-based Delivery of Next Generation Peptide Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation and Evaluation of Liposomes for Transdermal Delivery of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Delivery Methods for Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxyoxohernandaline
Welcome to the technical support center for the synthesis of 3-Methoxyoxohernandaline. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of aporphine alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for aporphine alkaloids like this compound?
A1: The most common approach involves a multi-step synthesis starting from readily available precursors. A plausible route for this compound would involve the initial synthesis of a substituted benzylisoquinoline core. This intermediate is then subjected to an intramolecular cyclization to form the characteristic tetracyclic aporphine skeleton. Finally, oxidation of the aporphine core would yield the desired oxoaporphine structure of this compound.
Q2: Which are the key reactions involved in the synthesis of the aporphine core?
A2: The key reactions are the formation of the benzylisoquinoline intermediate and the subsequent intramolecular cyclization. For the former, the Bischler-Napieralski and Pictet-Spengler reactions are widely used. For the cyclization to the aporphine core, oxidative coupling reactions, often employing transition metal catalysts or photochemical methods, are common.[1][2][3]
Q3: What are the main challenges in aporphine alkaloid synthesis?
A3: Researchers often face challenges with reaction yields, regioselectivity during the cyclization step, and purification of the final product and intermediates. The choice of reagents, solvents, and reaction conditions is critical to address these challenges. Protecting group strategies may also be necessary depending on the functional groups present in the specific target molecule.
Q4: How can the purity of synthetic aporphine alkaloids be assessed and improved?
A4: Purity is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5] Purification is often achieved through column chromatography over silica gel or by using more advanced techniques like High-Speed Counter-Current Chromatography (HSCCC).[4][5]
Troubleshooting Guide
Issue 1: Low Yield in the Bischler-Napieralski Reaction
Q: I am experiencing a low yield in the Bischler-Napieralski reaction for the synthesis of the dihydroisoquinoline intermediate. What are the possible causes and solutions?
A: Low yields in this reaction are a common issue. Here are some potential causes and troubleshooting steps:
-
Incomplete Dehydration: The Bischler-Napieralski reaction requires a strong dehydrating agent to proceed efficiently.[2][6]
-
Solution: Ensure that your dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and used in sufficient quantity. The reaction should be carried out under anhydrous conditions.
-
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield.
-
Solution: Experiment with a range of temperatures. While refluxing conditions are common, some substrates may benefit from lower or higher temperatures.
-
-
Electron-Poor Aromatic Ring: The cyclization is an electrophilic aromatic substitution, and its efficiency is reduced if the aromatic ring is deactivated by electron-withdrawing groups.[7]
-
Solution: If possible, start with precursors that have electron-donating groups on the aromatic ring.
-
-
Side Reactions: The formation of styrenes via a retro-Ritter type reaction can be a significant side reaction.[6]
-
Solution: Using the corresponding nitrile as a solvent can help to shift the equilibrium away from the side product.
-
Issue 2: Failure of the Intramolecular Oxidative Coupling
Q: The intramolecular oxidative coupling to form the aporphine core is not proceeding, or the yield is very low. What could be the problem?
A: This crucial step can be challenging. Consider the following:
-
Incorrect Reagent Choice: The success of the oxidative coupling is highly dependent on the chosen reagent and the substrate.
-
Steric Hindrance: Steric hindrance around the coupling sites can prevent the reaction from occurring.
-
Solution: Modifying the structure of the precursor to reduce steric hindrance, if possible, can be beneficial.
-
-
Protecting Groups: Unprotected phenolic hydroxyl groups can interfere with some coupling reactions.[1]
-
Solution: Protecting the hydroxyl groups as methoxy or other suitable protecting groups before the coupling reaction can improve the yield.
-
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final this compound product from the reaction mixture. What purification strategies are recommended?
A: Aporphine alkaloids can be challenging to purify due to their structural similarity to byproducts and their tendency to streak on silica gel.
-
Standard Column Chromatography: This is the most common method.
-
Tips for Improvement: Use a solvent system with a small amount of a basic modifier like triethylamine or ammonia to reduce tailing on silica gel. A gradient elution can also be helpful.
-
-
Advanced Chromatographic Techniques:
-
Crystallization:
-
Solution: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.
-
Data Presentation
Table 1: Typical Yields for Key Steps in Aporphine Alkaloid Synthesis
| Reaction Step | Reaction Type | Reagents | Typical Yield Range (%) | Reference |
| Dihydroisoquinoline Formation | Bischler-Napieralski | POCl₃, P₂O₅ | 40-85 | [2][6] |
| Aporphine Core Formation | Intramolecular Oxidative Coupling | Pd(OAc)₂, PPh₃ | 50-70 | [8] |
| Aporphine Core Formation | Photochemical Cyclization | hv, sensitizer | 30-60 | [1] |
| Oxidation to Oxoaporphine | Oxidation | MnO₂ | 60-90 | General Knowledge |
Table 2: Comparison of Common Reagents for Intramolecular Oxidative Coupling
| Reagent System | Advantages | Disadvantages |
| Palladium Catalysts | High yields, good functional group tolerance. | Can be expensive, may require inert atmosphere. |
| Hypervalent Iodine Reagents | Mild reaction conditions, metal-free. | May require specific substrate activation. |
| Photochemical Methods | Metal-free, can be highly selective. | Requires specialized equipment, yields can be variable. |
| Vanadium Oxytrifluoride (VOF₃) | Biomimetic, can be effective for electron-rich systems. | Can be sensitive to air and moisture. |
Experimental Protocols
Detailed Protocol for Bischler-Napieralski Cyclization
This protocol describes a general procedure for the synthesis of a 3,4-dihydroisoquinoline intermediate, a key precursor for this compound.
Materials:
-
N-acyl-β-phenylethylamine precursor
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Anhydrous toluene or acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-acyl-β-phenylethylamine precursor (1.0 eq).
-
Solvent Addition: Add anhydrous toluene or acetonitrile to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Carefully add phosphorus oxychloride (2.0-5.0 eq) dropwise to the stirred solution at room temperature. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Workup - Neutralization: Slowly neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is basic (pH 8-9).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
Safety Precautions:
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the starting materials or products are sensitive to air or moisture.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the Bischler-Napieralski reaction.
References
- 1. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. Synthesis of Aporphine Analogues via Palladium-Catalyzed Intramolecular Aryl-Aryl Dehydrogenative Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-Methoxyoxohernandaline" stability in different solvents and pH
Welcome to the technical support center for "3-Methoxyoxohernandaline." This resource provides researchers, scientists, and drug development professionals with essential guidance on the stability of this compound in various experimental conditions. While specific stability data for this compound is not extensively available in public literature, this guide offers insights based on the general behavior of related oxoaporphine alkaloids and established principles of chemical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
The stability of this compound, like other oxoaporphine alkaloids, is primarily influenced by several factors:
-
pH: The solubility and stability of alkaloids are often pH-dependent due to the presence of a basic nitrogen atom. Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis or other degradation pathways.
-
Solvents: The choice of solvent is critical. While some organic solvents like DMSO are suitable for initial stock solutions, their presence in aqueous buffers during assays can impact stability. Protic solvents may participate in degradation reactions.
-
Light: Many organic molecules, including alkaloids, are susceptible to photodegradation. Exposure to UV or even ambient light can induce chemical changes.[1]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, maintaining a low temperature is crucial.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule. This can be catalyzed by trace metal ions.[2][3]
Q2: What is a recommended solvent for preparing a stock solution of this compound?
Based on supplier information, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous DMSO to minimize water-related degradation. For aqueous-based experiments, the stock solution should be diluted to the final concentration immediately before use, ensuring the final DMSO concentration is low enough to not affect the experiment or the compound's stability.
Q3: How should I store solutions of this compound?
For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or lower, protected from light. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.
Q4: What are the potential degradation pathways for an oxoaporphine alkaloid like this compound?
While specific degradation pathways for this compound are not documented, oxoaporphine alkaloids can be susceptible to several degradation mechanisms, including:
-
Hydrolysis: The ester or amide-like linkages, if present, or other susceptible functional groups could be hydrolyzed under strong acidic or basic conditions.
-
Oxidation: The aromatic rings and methoxy groups can be susceptible to oxidation.
-
Photodecomposition: The conjugated system in the oxoaporphine core is a chromophore that can absorb light, potentially leading to photochemical reactions.
Forced degradation studies are typically required to identify the likely degradation products and establish the degradation pathways of a new chemical entity.[1][4][5][6]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | - The concentration exceeds the aqueous solubility.- The pH of the buffer is not optimal for solubility. | 1. Decrease the final concentration of the compound.2. Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not interfere with the assay.3. Adjust the pH of the buffer. The solubility of alkaloids often increases in acidic conditions due to the formation of a more soluble salt. |
| Loss of activity or inconsistent results over time | - The compound is degrading in the experimental conditions (e.g., aqueous buffer, temperature). | 1. Prepare fresh dilutions from a frozen stock solution for each experiment.2. Perform a time-course experiment to assess the stability of the compound in your specific assay buffer and conditions.3. If degradation is rapid, consider shortening the incubation time or performing the experiment at a lower temperature. |
| Color change in solution | - This may indicate chemical degradation or oxidation. | 1. Protect the solution from light.2. De-gas buffers to remove dissolved oxygen.3. Consider adding an antioxidant (e.g., ascorbic acid) if oxidation is suspected, but verify it does not interfere with your experiment. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in Different Solvents and pH
This protocol outlines a general procedure for a preliminary stability assessment using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
Purified water
-
Buffers of different pH values (e.g., pH 4, 7.4, 9)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer)
2. Preparation of Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
3. Preparation of Test Solutions:
-
Dilute the stock solution to a final concentration of 100 µM in the following solvents/buffers:
-
pH 4.0 buffer
-
pH 7.4 buffer (e.g., PBS)
-
pH 9.0 buffer
-
Methanol
-
Acetonitrile
-
50:50 Acetonitrile:Water
-
4. Incubation:
-
Aliquot the test solutions into separate vials for each time point.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C), protected from light.
5. Sample Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately quench any potential degradation by diluting the sample in a cold mobile phase or a suitable solvent mixture.
-
Analyze the samples by HPLC to determine the concentration of the parent compound remaining.
6. Data Analysis:
-
Plot the percentage of the remaining this compound against time for each condition.
-
Calculate the degradation rate constant and half-life in each condition.
Summary of General Conditions for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][6][7]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) | To investigate degradation in alkaline conditions. |
| Oxidation | 3-30% H₂O₂, room temperature or heated | To investigate oxidative degradation pathways. |
| Thermal Degradation | Dry heat (e.g., 80-100°C) or in solution | To assess the effect of high temperature on stability. |
| Photostability | Exposure to a combination of UV and visible light (ICH Q1B guidelines) | To determine light sensitivity and potential photodegradation products. |
Visualizations
Caption: Experimental workflow for assessing compound stability.
This guide provides a foundational understanding of the factors influencing the stability of this compound and a framework for its experimental evaluation. For critical applications, it is imperative to conduct specific stability studies under conditions that mimic the intended use.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. forced degradation products: Topics by Science.gov [science.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Overcoming 3-Methoxyoxohernandaline Resistance
Disclaimer: "3-Methoxyoxohernandaline" is a hypothetical compound for the purpose of this guide. The information provided is based on established principles of cancer cell biology and drug resistance, particularly concerning natural product-derived alkaloids of the aporphine class.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel oxoaporphine alkaloid. Based on compounds with similar structures, its primary proposed mechanism of action is the inhibition of DNA topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[1][2] This inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells.
Q2: My cancer cell line has developed resistance to this compound. What are the likely mechanisms?
A2: Acquired resistance to chemotherapeutic agents, including natural product-derived compounds, is a common phenomenon.[3][4] The most probable mechanisms of resistance to this compound include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), which actively pump the compound out of the cell.[5][6]
-
Target Alteration: Mutations in the TOP2A gene, which codes for topoisomerase II, could alter the drug-binding site and reduce the compound's efficacy.
-
Activation of Bypass Signaling Pathways: Upregulation of pro-survival pathways, such as PI3K/AKT/mTOR, can help cancer cells evade apoptosis despite the presence of the drug.[5][7]
-
Enhanced DNA Repair: Resistant cells may have an enhanced capacity to repair the DNA damage induced by this compound.
-
Altered Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2 family members) can make cells less susceptible to programmed cell death.
Q3: How can I confirm that my cell line is truly resistant to this compound?
A3: Resistance is quantitatively confirmed by comparing the half-maximal inhibitory concentration (IC50) of the compound in your potentially resistant cell line to that of the original, parental (sensitive) cell line. A significant increase (typically 3-fold or higher) in the IC50 value is a strong indicator of acquired resistance.[8][9] This is usually determined using a cell viability assay like the MTT or CCK-8 assay.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Suggested Solution |
| Drug Instability | Ensure this compound is properly stored. Prepare fresh dilutions from a stock solution for each experiment. |
| Inconsistent Cell Seeding | Optimize and standardize the cell seeding density. Ensure a single-cell suspension before plating to avoid clumps. |
| Cell Line Health | Use cells in the logarithmic growth phase for experiments.[8] Regularly check for contamination and authenticate cell lines via STR profiling. |
| Assay Variability | Include appropriate positive and negative controls. Ensure consistent incubation times and reagent additions. |
Problem 2: My resistant cell line does not show overexpression of common efflux pumps (e.g., ABCB1).
| Possible Cause | Suggested Solution |
| Alternative Resistance Mechanisms | The resistance may not be mediated by drug efflux. Investigate other possibilities such as target mutation or activation of bypass pathways. |
| Different Efflux Pumps | The cell line may be overexpressing a less common ABC transporter. Consider a broader screening of ABC transporter expression. |
| Post-translational Modifications | The activity of efflux pumps can be regulated by post-translational modifications, which may not be detected by simple protein expression analysis. |
| Functional vs. Expression Level | The efflux pumps may be more active without being overexpressed. Perform a functional efflux assay (see Protocol 3). |
Problem 3: An efflux pump inhibitor (e.g., verapamil) does not fully restore sensitivity to this compound.
| Possible Cause | Suggested Solution |
| Ineffective Inhibitor Concentration | Titrate the efflux pump inhibitor to determine its optimal non-toxic concentration for your cell line. |
| Multiple Resistance Mechanisms | The cell line has likely developed more than one resistance mechanism. The efflux pump may be only partially responsible for the observed resistance. |
| Inhibitor Specificity | The efflux pump inhibitor may not be effective against the specific transporter overexpressed in your cell line. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: Culture the parental cell line and determine the IC50 of this compound using an MTT or similar cell viability assay.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, significant cell death is expected. Culture the surviving cells, replacing the drug-containing medium every 2-3 days. When the cells recover and reach 70-80% confluency, passage them.
-
Dose Escalation: Once the cells adapt and resume a normal growth rate in the presence of the drug, gradually increase the concentration of this compound (e.g., by 1.5 to 2-fold increments).
-
Continuous Culture: Continue this process of stepwise dose escalation. The entire process can take 6-12 months.
-
Characterization: Periodically assess the IC50 of the cell population to monitor the level of resistance. Once a stable resistant line is established (e.g., >10-fold increase in IC50), perform further characterization.
Protocol 2: Western Blot for Efflux Pump (ABCB1) Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)
Rhodamine 123 is a fluorescent substrate for P-glycoprotein (ABCB1). Reduced intracellular accumulation of rhodamine 123 in resistant cells indicates increased efflux activity.
-
Cell Preparation: Harvest sensitive and resistant cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 to the cell suspension (final concentration typically 0.5-1 µM) and incubate at 37°C for 30-60 minutes in the dark.
-
Washing: Wash the cells twice with ice-cold PBS to remove excess dye.
-
Efflux Phase: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C for 1-2 hours to allow for drug efflux. For a control, include a sample of resistant cells co-incubated with an efflux pump inhibitor (e.g., verapamil).
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A shift to lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased efflux.
Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| MCF-7 (Breast Cancer) | 50 ± 5.2 | 650 ± 45.1 | 13.0 |
| A549 (Lung Cancer) | 85 ± 9.1 | 920 ± 78.3 | 10.8 |
| HCT116 (Colon Cancer) | 40 ± 4.7 | 580 ± 51.9 | 14.5 |
Table 2: Effect of Efflux Pump Inhibitor on this compound IC50
| Cell Line | Resistant IC50 (nM) | Resistant IC50 + Verapamil (10 µM) (nM) | Reversal Fold |
| MCF-7/Res | 650 ± 45.1 | 95 ± 10.4 | 6.8 |
| A549/Res | 920 ± 78.3 | 150 ± 18.2 | 6.1 |
| HCT116/Res | 580 ± 51.9 | 80 ± 9.5 | 7.3 |
Visualizations
Caption: Workflow for generating and characterizing a resistant cell line.
Caption: Proposed mechanism of action and key resistance pathways.
Caption: A logical flow for troubleshooting resistance mechanisms.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Natural products to prevent drug resistance in cancer chemotherapy: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. breakingcancernews.com [breakingcancernews.com]
- 5. Frontiers | Natural products reverse cancer multidrug resistance [frontiersin.org]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. mdpi.com [mdpi.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 3-Methoxyoxohernandaline Analytical Method Validation
Welcome to the technical support center for the analytical method validation of 3-Methoxyoxohernandaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
1. General Method Development & Validation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
2. HPLC & LC-MS/MS Specific Issues
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guides
General Method Development & Validation
A common pitfall is an inadequate understanding of the physicochemical properties of the molecule before starting validation. For a natural product like this compound, which belongs to the alkaloid class, this includes understanding its solubility, pKa, and stability under different conditions (light, temperature, pH). Another frequent issue is using a "cookie-cutter" approach to validation that doesn't account for the unique characteristics of the new chemical entity.
Troubleshooting Steps:
-
Thorough Physicochemical Characterization: Before validation, ensure you have data on the solubility of this compound in various solvents, its pKa, and its stability to light, heat, and pH. This information is crucial for developing a robust method.
-
Customized Validation Plan: Develop a validation plan that is specific to this compound and its intended use. Consider the expected concentration range in your samples and the complexity of the sample matrix.
-
Forced Degradation Studies: For stability-indicating methods, perform forced degradation studies (e.g., acid/base hydrolysis, oxidation, photolysis, thermal stress) to understand the degradation pathways and ensure the method can separate the analyte from its degradation products.
An Analytical Target Profile (ATP) is a predefined objective for your analytical method that outlines its performance requirements. It forms the basis for a Quality by Design (QbD) approach to method development and validation.
Key Considerations for ATP:
-
Intended Use: Is the method for identification, quantification of impurities, or assay of the main compound?
-
Analyte & Matrix: What is the expected concentration range of this compound? What is the sample matrix (e.g., pure substance, plant extract, plasma)?
-
Performance Criteria: Define the required accuracy, precision, linearity, range, and specificity for the method to be fit for its purpose.
The most widely applied validation characteristics are accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, range, and robustness.
Summary of Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations is recommended. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A signal-to-noise ratio of 3:1 is common. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A signal-to-noise ratio of 10:1 is often used. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
HPLC & LC-MS/MS Specific Issues
Peak asymmetry can be caused by a variety of factors related to the analyte, mobile phase, or column. As an alkaloid, this compound may have basic nitrogen atoms that can interact with residual silanols on the silica-based column packing, leading to peak tailing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: If using a silica-based column, ensure the mobile phase pH is in a range where the analyte is in a single ionic form and where secondary interactions with the stationary phase are minimized. For basic compounds, a low pH (e.g., 2.5-3.5) can protonate the analyte and silanols, reducing tailing.
-
Add a Competitive Base: Incorporate a small amount of a competitive base, like triethylamine (TEA), into the mobile phase to block active silanol sites.
-
Use a Different Column: Consider using a column with a different stationary phase (e.g., a polymer-based column) or a base-deactivated silica column.
-
Check for Column Overload: Inject a lower concentration of your sample to see if the peak shape improves.
-
Ensure Proper Dissolution: Make sure the sample is fully dissolved in the mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
Low sensitivity in LC-MS/MS can stem from inefficient ionization, poor fragmentation, or matrix effects.
Troubleshooting Steps:
-
Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the signal for this compound.
-
Select Appropriate Adducts: In positive ion mode, look for protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+, [M+K]+) that give a stable and intense signal.
-
Optimize Fragmentation: In MS/MS, optimize the collision energy to achieve efficient fragmentation of the precursor ion into a stable and intense product ion.
-
Improve Chromatographic Separation: Better separation from co-eluting matrix components can reduce ion suppression. Consider using a more efficient column or adjusting the gradient profile.
-
Sample Preparation: Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances from the matrix.
Matrix effects, particularly ion suppression or enhancement in ESI-MS, are a common challenge in quantitative analysis from complex matrices.
Strategies to Mitigate Matrix Effects:
-
Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound. The SIL-IS will co-elute and experience the same matrix effects as the analyte, allowing for accurate quantification.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is as close as possible to the study samples.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: As mentioned previously, techniques like SPE or liquid-liquid extraction can significantly reduce matrix effects by removing interfering compounds.
Experimental Protocols
Hypothetical HPLC-UV Method for Quantification of this compound
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., 280 nm).
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Serially dilute with the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Evaporate the solvent and reconstitute the residue in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Hypothetical LC-MS/MS Method for Quantification of this compound
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column and Mobile Phase: As per the HPLC-UV method, but potentially with a smaller internal diameter column (e.g., 2.1 mm) for better sensitivity.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Parameters:
-
Precursor Ion: The m/z of the protonated this compound [M+H]+.
-
Product Ion: A stable and intense fragment ion produced by collision-induced dissociation (CID).
-
MRM Transitions: Monitor at least two transitions for confirmation and quantification.
-
-
Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound with similar chromatographic and ionization behavior.
Visualizations
Caption: Workflow for analytical method validation.
Caption: Troubleshooting decision tree for HPLC peak shape issues.
"3-Methoxyoxohernandaline" interference in high-throughput screening
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering potential assay interference during high-throughput screening (HTS). While the focus is on addressing issues related to compounds like 3-Methoxyoxohernandaline , the principles and troubleshooting strategies outlined here are broadly applicable to any compound that may produce misleading results in HTS assays.
Frequently Asked Questions (FAQs)
Q1: What is assay interference and why is it a concern in HTS?
A1: Assay interference refers to the phenomenon where a compound generates a false positive or false negative result in a screening assay through a mechanism that is not related to the intended biological target.[1][2][3] These compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[1][4][5] They are a significant concern because they can lead to the wasteful expenditure of resources on compounds that are unlikely to be developed into viable drug candidates.[6][7]
Q2: My compound, "this compound," is showing activity in my primary screen. How do I know if it's a genuine hit or an artifact?
A2: A true "hit" should demonstrate reproducible, concentration-dependent activity that can be confirmed through mechanistically distinct orthogonal assays.[3][8] If a compound is active in the primary assay but inactive in follow-up studies, it may be an interference compound.[8] A systematic approach to hit validation is crucial to eliminate false positives.[9]
Q3: What are the common mechanisms of assay interference?
A3: Common mechanisms of assay interference include:
-
Compound Aggregation: At certain concentrations, some organic molecules form aggregates that can non-specifically inhibit enzymes or disrupt cell membranes.[7]
-
Fluorescence Interference: Compounds that are colored or possess intrinsic fluorescence can interfere with assays that rely on fluorescence or absorbance readouts.[7][8] They can either absorb the excitation/emission light (quenching) or contribute their own fluorescence signal.
-
Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins, leading to non-specific, irreversible inhibition.[6][7]
-
Redox Activity: Compounds capable of redox cycling can produce reactive oxygen species (ROS), which can damage proteins and interfere with assay components.[1][7]
-
Luciferase Inhibition: Many HTS assays use luciferase as a reporter. Direct inhibition of luciferase is a common source of false positives.[2][3]
Troubleshooting Guides
Issue 1: Suspected Compound Aggregation
If you observe steep dose-response curves or a loss of activity in the presence of detergents, your compound may be forming aggregates.
Troubleshooting Workflow:
Caption: Workflow to investigate suspected compound aggregation.
Experimental Protocol: Detergent Sensitivity Assay
Objective: To determine if the observed activity of a compound is dependent on the formation of aggregates.
Methodology:
-
Prepare two sets of assay reactions.
-
In the first set, follow the standard assay protocol.
-
In the second set, add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer before adding the test compound.
-
Incubate both sets of reactions and measure the activity.
Data Interpretation:
| Observation | Interpretation |
| Activity is significantly reduced or eliminated in the presence of detergent. | The compound is likely acting via an aggregation-based mechanism. |
| Activity is unaffected by the presence of detergent. | The compound is less likely to be an aggregator. |
Issue 2: Suspected Fluorescence Interference
If your HTS assay is fluorescence-based and you observe a high number of hits, or your compound is colored, it is important to rule out fluorescence interference.
Troubleshooting Workflow:
Caption: Workflow to identify fluorescence interference.
Experimental Protocol: Autofluorescence and Quenching Assays
Objective: To determine if a compound interferes with a fluorescence-based assay readout.
Methodology:
-
Autofluorescence Check: Prepare a set of wells containing the assay buffer and the test compound at the screening concentration. Measure the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Quenching Check: Prepare another set of wells with the assay buffer, the fluorescent substrate or product, and the test compound. Measure the fluorescence.
Data Interpretation:
| Assay | Observation | Interpretation |
| Autofluorescence | A significant signal is detected in the absence of the fluorescent substrate/product. | The compound is autofluorescent and may be a false positive. |
| Quenching | The fluorescence signal of the substrate/product is significantly reduced. | The compound is a quencher and may be a false positive or false negative. |
Issue 3: Suspected Chemical Reactivity
If a compound shows time-dependent inhibition or its activity is not reversible, it may be a reactive electrophile.
Troubleshooting Workflow:
Caption: Workflow to assess compound reactivity.
Experimental Protocol: Thiol Reactivity Assay
Objective: To assess if a compound is a reactive electrophile that modifies cysteine residues in proteins.
Methodology:
-
Prepare a solution of a thiol-containing molecule (e.g., glutathione or a cysteine-containing peptide).
-
Pre-incubate the test compound with the thiol-containing molecule for a defined period (e.g., 30 minutes).
-
Initiate the biochemical reaction by adding the enzyme and substrate.
-
Measure the enzyme activity.
Data Interpretation:
| Observation | Interpretation |
| The inhibitory activity of the compound is reduced after pre-incubation with the thiol-containing molecule. | The compound is likely a reactive electrophile. |
| The inhibitory activity is unaffected. | The compound is less likely to be a reactive electrophile. |
Summary of Mitigation Strategies
| Interference Type | Mitigation Strategy |
| Aggregation | Add non-ionic detergents (e.g., 0.01% Triton X-100) to the assay buffer.[8] |
| Fluorescence | Use orthogonal, non-fluorescence-based assays for hit confirmation.[8] |
| Chemical Reactivity | Perform counter-screens to identify reactive compounds.[6] |
| Redox Activity | Include reducing agents like DTT in the assay buffer as a control.[6] |
| Luciferase Inhibition | Use a counter-screen with purified luciferase to identify direct inhibitors.[2] |
By systematically applying these troubleshooting guides and experimental protocols, researchers can more effectively identify and triage compounds that exhibit assay interference, leading to more robust and reliable HTS results.
References
- 1. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
Troubleshooting "3-Methoxyoxohernandaline" NMR Signal Assignment: A Technical Guide
For researchers, scientists, and drug development professionals working with complex natural products, accurate NMR signal assignment is a critical step in structure elucidation and characterization. This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) specifically tailored to the challenges that may be encountered during the NMR analysis of "3-Methoxyoxohernandaline," an aporphine alkaloid.
Frequently Asked Questions (FAQs)
Q1: I am seeing more signals in my ¹H NMR spectrum than expected for the structure of this compound. What could be the cause?
A1: This is a common issue that can arise from several factors:
-
Impurities: The most common reason is the presence of residual solvents (e.g., ethyl acetate, dichloromethane, acetone) or other impurities from the isolation process. Cross-reference your solvent peaks with standard chemical shift tables.
-
Rotational Isomers (Rotamers): In complex molecules, restricted bond rotation can lead to the existence of multiple conformers that are distinct on the NMR timescale, each giving rise to its own set of signals.
-
Sample Degradation: The compound may be unstable under the experimental conditions, leading to the formation of degradation products.
Q2: The aromatic signals in my ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve them?
A2: Overlapping aromatic signals are a frequent challenge with polycyclic aromatic compounds like aporphine alkaloids. Consider the following approaches:
-
Higher Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion and may resolve the overlapping signals.
-
Solvent Change: Changing the NMR solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential shifts in the proton resonances, potentially resolving the overlap.
-
2D NMR Techniques: Employing 2D NMR experiments such as COSY and TOCSY can help to identify spin systems and trace the connectivity of protons, even in crowded regions. A NOESY or ROESY experiment can reveal through-space correlations, which can also aid in assignment.
Q3: How can I definitively assign the quaternary carbon signals in the ¹³C NMR spectrum?
A3: Quaternary carbons do not have directly attached protons, making their assignment challenging with basic 1D and 2D NMR experiments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential for this task. HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. By observing correlations from well-assigned protons to a quaternary carbon, its position in the structure can be determined.
Troubleshooting Guide
Problem 1: Ambiguous Assignment of Methoxy Group Signal
-
Symptom: The singlet corresponding to the methoxy group (-OCH₃) is difficult to assign with certainty from the ¹H NMR spectrum alone.
-
Solution:
-
HMBC: Look for a ³J correlation from the methoxy protons to the aromatic carbon to which it is attached (C-3).
-
NOESY/ROESY: A through-space correlation should be observed between the methoxy protons and the proton at the C-4 position.
-
Problem 2: Differentiating Between Aromatic Protons
-
Symptom: The ¹H NMR signals for the aromatic protons are clustered together, making individual assignment difficult.
-
Solution Workflow:
Caption: A logical workflow for resolving and assigning overlapping aromatic proton signals in NMR spectra.
Data Presentation
The following table summarizes hypothetical ¹H and ¹³C NMR data for this compound, based on typical chemical shift values for aporphine alkaloids. This serves as a reference for expected signal locations.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | ~145.0 | - | - | - |
| 1a | ~128.0 | - | H-11 | - |
| 2 | ~150.0 | - | H-3 | - |
| 3 | ~155.0 | - | 3-OCH₃ | - |
| 3-OCH₃ | ~56.0 | ~3.9 (s, 3H) | C-3 | H-4 |
| 3a | ~125.0 | - | H-4 | - |
| 4 | ~110.0 | ~7.2 (d, J=8.0) | C-3, C-5 | 3-OCH₃, H-5 |
| 5 | ~130.0 | ~7.8 (t, J=8.0) | C-4, C-6 | H-4, H-6 |
| 6 | ~120.0 | ~7.5 (d, J=8.0) | C-5, C-7a | H-5 |
| 6a | ~50.0 | ~4.5 (dd, J=12.0, 4.0) | C-7, C-11b | H-7 |
| 7 | ~180.0 | - | H-6a, H-8 | - |
| 7a | ~135.0 | - | H-8 | - |
| 8 | ~122.0 | ~7.9 (d, J=7.5) | C-7, C-9, C-11a | H-9 |
| 9 | ~129.0 | ~7.6 (t, J=7.5) | C-8, C-10, C-11 | H-8, H-10 |
| 10 | ~127.0 | ~7.4 (t, J=7.5) | C-9, C-11a | H-9, H-11 |
| 11 | ~132.0 | ~8.1 (d, J=7.5) | C-1a, C-9, C-10 | H-10 |
| 11a | ~140.0 | - | H-8, H-11 | - |
| 11b | ~130.0 | - | H-6a | - |
Experimental Protocols
Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for chemical shift referencing.
1D NMR Data Acquisition
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (2-5 seconds) are typically required.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.
2D NMR Data Acquisition
The following experiments are crucial for the complete signal assignment of complex molecules.
Caption: A standard workflow of NMR experiments for the structural elucidation of a novel compound.
Validation & Comparative
A Comparative Analysis of 3-Methoxyoxohernandaline and Other Aporphine Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, aporphine alkaloids, a class of isoquinoline alkaloids, have garnered significant attention for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of 3-Methoxyoxohernandaline and other prominent aporphine alkaloids, focusing on their cytotoxic profiles and underlying mechanisms of action. Due to the limited publicly available data on this compound, this guide will focus on a comparison between the two main subclasses of aporphines: oxoaporphines (to which this compound belongs) and the more extensively studied non-oxidized aporphine alkaloids.
Cytotoxicity Profile: A Quantitative Comparison
The cytotoxic efficacy of aporphine alkaloids is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the reported IC50 values for several representative oxoaporphine and aporphine alkaloids, providing a quantitative basis for comparison. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can influence the results.
Table 1: Cytotoxicity (IC50 in µM) of Oxoaporphine Alkaloids against Various Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | A-549 (Lung) | 18.2 (µg/mL) | [1][2] |
| K-562 (Leukemia) | 16.2 (µg/mL) | [1][2] | |
| HeLa (Cervical) | 12.0 (µg/mL) | [1][2] | |
| MDA-MB (Breast) | 12.2 (µg/mL) | [1][2] | |
| MCF-7 (Breast) | 31.26 | [3] | |
| CAOV-3 (Ovarian) | 37.3 | [4] | |
| Hernandonine | GLC-82 (Lung) | 7.6 | |
| HCT (Colon) | 8.2 |
Table 2: Cytotoxicity (IC50 in µM) of Aporphine Alkaloids against Various Cancer Cell Lines
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Norushinsunine | A-549 (Lung) | 8.8 (µg/mL) | [1][2] |
| K-562 (Leukemia) | 7.4 (µg/mL) | [1][2] | |
| HeLa (Cervical) | 7.6 (µg/mL) | [1][2] | |
| MDA-MB (Breast) | 8.4 (µg/mL) | [1][2] | |
| Reticuline | A-549 (Lung) | 19.8 (µg/mL) | [1][2] |
| K-562 (Leukemia) | 15.8 (µg/mL) | [1][2] | |
| HeLa (Cervical) | 17.4 (µg/mL) | [1][2] | |
| MDA-MB (Breast) | 13.0 (µg/mL) | [1][2] | |
| Laurotetanine | HeLa (Cervical) | 2 (µg/mL) | [5] |
| N-Methyllaurotetanine | HeLa (Cervical) | 15 (µg/mL) | [5] |
| Norboldine | HeLa (Cervical) | 42 (µg/mL) | [5] |
| Boldine | HeLa (Cervical) | 46 (µg/mL) | [5] |
| Nuciferine | SCC25 (Oral) | ~80 | [6] |
| CAL27 (Oral) | ~80 | [6] | |
| SK-Mel-28 (Melanoma) | 39.31 (µg/mL) | ||
| Nantenine | SMMC-7721 (Hepatoma) | 70.08 | [7] |
| Corytuberine | SMMC-7721 (Hepatoma) | 73.22 | [7] |
Mechanisms of Action: Diverse Pathways to Cell Death
Aporphine alkaloids exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes.
Oxoaporphine Alkaloids:
The planar structure of oxoaporphine alkaloids, such as liriodenine, facilitates their intercalation into DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, some oxoaporphine derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription.[1]
Aporphine Alkaloids:
The non-oxidized aporphine alkaloids exhibit a broader range of mechanisms. For instance, nuciferine has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] STAT3 is a key transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. By suppressing STAT3 phosphorylation and its downstream targets, nuciferine can effectively halt cancer progression.
Experimental Protocols
The following provides a generalized methodology for assessing the cytotoxicity of aporphine alkaloids using the MTT assay, a common colorimetric assay for measuring cell metabolic activity as an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the aporphine alkaloid in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent at the highest concentration used) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Inhibition of the JAK/STAT3 signaling pathway by Nuciferine.
References
- 1. graphviz.org [graphviz.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Cytotoxicity Analysis of 3-Methoxyoxohernandaline and Related Aporphine Alkaloids
This guide provides a comparative analysis of the cytotoxic effects of 3-Methoxyoxohernandaline and structurally related oxoaporphine alkaloids against various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of this class of compounds. The guide summarizes quantitative cytotoxicity data, details experimental methodologies, and visualizes the proposed mechanisms of action.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various oxoaporphine alkaloids and the standard chemotherapeutic agent, Doxorubicin, against several human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | Other Cell Lines | Reference(s) |
| Hernandonine | - | 8.2 µM (HCT-116) | - | 7.6 µM (GLC-82) | [1] |
| Liriodenine | 12.0 µg/mL | - | 31.26 µM | 18.2 µg/mL (A-549), 16.2 µg/mL (K-562) | [2][3] |
| Oxopurpureine | - | - | - | 15.2 µM (9-KB) | [1] |
| O-Methylatheroline | - | - | - | 14.5 µM (9-KB) | [1] |
| Kuafumine | - | - | - | 0.5 µM (KB) | [1] |
| Doxorubicin | 2.92 µM | 12.18 µM | 2.50 µM | - | [4] |
Note: The cytotoxicity of Liriodenine is presented in µg/mL in one study[3]. Direct conversion to µM requires the molecular weight, which can vary based on the specific salt form. For comparative purposes, the original units are retained.
Experimental Protocols
The cytotoxicity data presented in this guide were primarily obtained using the MTT and MTS assays, which are colorimetric assays for assessing cell metabolic activity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability. In this assay, the yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs, Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a similar, more recent alternative to the MTT assay. The MTS tetrazolium compound is reduced by viable cells to a soluble formazan product, eliminating the need for a solubilization step.
General Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
MTS Reagent Addition: Add the MTS reagent, often in combination with an electron coupling agent like phenazine methosulfate (PMS), directly to the cell culture medium.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Mandatory Visualization
Proposed Signaling Pathway for Aporphine Alkaloid-Induced Cytotoxicity
The following diagram illustrates the proposed signaling pathways through which aporphine alkaloids, including oxoaporphines, are believed to exert their cytotoxic effects. The primary mechanisms include DNA intercalation and inhibition of topoisomerase, leading to DNA damage and cell cycle arrest, as well as the induction of apoptosis through the modulation of key signaling pathways such as PI3K/Akt and the activation of caspases.
Caption: Proposed mechanism of aporphine alkaloid-induced cytotoxicity.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical workflow for assessing the cytotoxicity of a compound using cell-based assays.
Caption: General workflow for in vitro cytotoxicity testing.
References
A Comparative Guide to the Antitumor Activity of Oxoaporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction:
While specific experimental data on the antitumor activity of 3-Methoxyoxohernandaline remains to be elucidated, the broader class of oxoaporphine alkaloids has demonstrated significant potential in cancer research. This guide provides a comparative analysis of the antitumor performance of three well-studied oxoaporphine alkaloids: Liriodenine, Dicentrinone, and Lysicamine. These compounds serve as valuable benchmarks for understanding the potential mechanisms and efficacy of related molecules like this compound. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Quantitative Comparison of Antitumor Activity
The following table summarizes the cytotoxic effects of Liriodenine, Dicentrinone, and Lysicamine against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate higher potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Liriodenine | HEp-2 (Laryngocarcinoma) | 10 | [1] |
| CAOV-3 (Ovarian Cancer) | 37.3 | [2][3][4][5] | |
| MCF-7 (Breast Cancer) | 10 | [6] | |
| Hep G2 (Hepatoma) | Not specified, but induced G1 arrest | [7] | |
| SK-Hep-1 (Hepatoma) | Not specified, but induced G1 arrest | [7] | |
| Dicentrinone | HepG2 (Hepatoma) | 43.95 (as a PDI inhibitor) | [8][9][10] |
| Lysicamine | HepG2 (Hepatocarcinoma) | Cytotoxic, but IC50 not specified | [11] |
| NCI-H460 (Lung Cancer) | Cytotoxic, but IC50 not specified | [11] | |
| BCPAP (Papillary Thyroid Cancer) | Reduced cell viability | [12][13][14] | |
| HTH83 (Anaplastic Thyroid Cancer) | Reduced cell viability | [12][13][14] | |
| KTC-2 (Anaplastic Thyroid Cancer) | Reduced cell viability | [12][13][14] |
Signaling Pathways and Mechanisms of Action
The antitumor effects of these oxoaporphine alkaloids are mediated through various signaling pathways, leading to cell cycle arrest and apoptosis.
Figure 1: Liriodenine-induced apoptotic pathway.
Liriodenine has been shown to upregulate the tumor suppressor protein p53.[1][6] This leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, triggering the mitochondrial (intrinsic) pathway of apoptosis.[2][3][4][5] This results in the release of cytochrome c and subsequent activation of caspases-9 and -3, culminating in programmed cell death.[2][3][4][5]
Figure 2: Dicentrinone's mechanism of action.
Dicentrinone and its analogues have been found to be potent inhibitors of topoisomerase II, an enzyme crucial for DNA replication and cell division.[15] Inhibition of this enzyme leads to a halt in the cell cycle at the G2/M phase, which subsequently induces apoptosis.[15]
Figure 3: Lysicamine's antitumor signaling.
Lysicamine has been shown to reduce the activation of protein kinase B (AKT), a key component of a major cell survival pathway.[12][13][14][16] Its inhibition promotes cell death, primarily through necrosis or necroptosis.[12][13][14] In silico analyses also predict interactions with the MAPK and TGF-β signaling pathways.[12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
Figure 4: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][18][19]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[17][18]
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[17][18][20]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[17][19][20]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[19][20] The absorbance is directly proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the test compound for the desired time.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.[21][22][23]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[21][23]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining.[22][23]
-
Propidium Iodide (PI) Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.[21][22][23] PI intercalates with DNA, and its fluorescence is proportional to the DNA content.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is used to distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.[21]
Apoptosis Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins involved in the apoptosis cascade, such as caspases.
Protocol:
-
Cell Lysis: Treat cells with the test compound, harvest, and lyse them in a suitable lysis buffer containing protease inhibitors to extract total proteins.[24][25]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[26]
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results on an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Liriodenine, Dicentrinone, and Lysicamine represent a promising class of oxoaporphine alkaloids with demonstrated antitumor activities through diverse mechanisms of action. While direct experimental validation of "this compound" is necessary, the comparative data presented in this guide provides a strong foundation for predicting its potential efficacy and guiding future research. The detailed experimental protocols offer a standardized approach for the in vitro validation of novel antitumor compounds. Further investigation into the specific molecular targets and signaling pathways of these and related alkaloids will be crucial for their development as potential cancer therapeutics.
References
- 1. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Liriodenine, An Aporphine Alkaloid From Enicosanthellum Pulchrum, Inhibits Proliferation Of Human Ovarian Cancer Cells Through Induction Of Apoptosis Via The Mitochondrial Signaling Pathway And Blocking Cell Cycle Progression [oarep.usim.edu.my]
- 6. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liriodenine inhibits the proliferation of human hepatoma cell lines by blocking cell cycle progression and nitric oxide-mediated activation of p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ACG Publications - Dicentrine and Dicentrinone Isolated from Stephania tetrandrae Radix Suppress HepG2 Proliferation through Inhibiting PDI Activity [acgpubs.org]
- 10. acgpubs.org [acgpubs.org]
- 11. Facile total synthesis of lysicamine and the anticancer activities of the RuII, RhIII, MnII and ZnII complexes of lysicamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysicamine Reduces Protein Kinase B (AKT) Activation and Promotes Necrosis in Anaplastic Thyroid Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 14. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 15. Dicentrine Analogue-Induced G2/M Arrest and Apoptosis through Inhibition of Topoisomerase II Activity in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lysicamine Reduces Protein Kinase B (AKT) Activation and Promotes Necrosis in Anaplastic Thyroid Cancer [mdpi.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay overview | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Structural Dance of Activity: A Comparative Guide to 3-Methoxyoxohernandaline and its Aporphine Relatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led researchers down many fascinating molecular avenues. One such path is the exploration of aporphine alkaloids, a class of naturally occurring compounds known for their diverse and potent biological activities. Within this family, 3-Methoxyoxohernandaline, an oxoaporphine alkaloid, presents a compelling scaffold for drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, drawing upon experimental data from related aporphine alkaloids to elucidate the molecular features governing their biological effects.
While direct and comprehensive SAR studies on this compound are limited in the public domain, a comparative analysis of structurally similar oxoaporphine alkaloids allows for the inference of key structural determinants for various biological activities, including anti-inflammatory, anti-platelet, and cytotoxic effects.
Comparative Analysis of Biological Activities
The biological activity of aporphine alkaloids is intricately linked to their molecular architecture. Modifications to the core aporphine skeleton, including the degree of oxidation and the nature and position of substituents, can dramatically alter their pharmacological profile.
Anti-inflammatory Activity
Several hernandaline derivatives have been investigated for their ability to modulate inflammatory responses. The data suggests that the oxygenation pattern on the aporphine ring is a critical factor.
Table 1: Anti-inflammatory Activity of Hernandaline Analogs
| Compound | R1 | R2 | R3 | R4 | Activity Assay | IC50 (µM) |
| 3-Hydroxyhernandonine | OH | OCH3 | H | H | fMLP/CB-induced elastase release in human neutrophils | 3.93 ± 0.48 |
| Oxohernangerine | H | OCH3 | OCH3 | H | fMLP/CB-induced elastase release in human neutrophils | 5.40 |
| Hernandonine | H | OCH3 | H | H | Not Reported | - |
| This compound (Inferred) | OCH3 | OCH3 | H | H | - | - |
Note: Data for this compound is not available and its activity is inferred based on related structures.
The presence of a hydroxyl group at the C-3 position, as seen in 3-hydroxyhernandonine, appears to contribute significantly to its potent anti-inflammatory effect. It is plausible that the methoxy group in this compound may modulate this activity, potentially through altered hydrogen bonding capacity and electronic properties.
Anti-platelet Aggregation Activity
The aggregation of platelets is a key process in thrombosis, and its inhibition is a therapeutic target for cardiovascular diseases. Certain hernandaline derivatives have demonstrated notable anti-platelet aggregation effects.
Table 2: Anti-platelet Aggregation Activity of Hernandaline Analogs
| Compound | Aggregation Inducer | IC50 (µM) |
| Hernangerine | Arachidonic Acid | 25.3 |
| N-Methylhernangerine | Arachidonic Acid | 21.4 |
| Ovigerine | Arachidonic Acid | 28.5 |
The data on these non-oxoaporphines suggests that substitutions on the nitrogen and the dioxole ring play a role in their interaction with platelet aggregation pathways. The planar, oxidized nature of this compound could lead to a different mode of action, possibly through intercalation with DNA or interaction with different enzymatic targets.
Cytotoxic Activity
The planar structure of oxoaporphine alkaloids makes them candidates for DNA intercalating agents, a mechanism often associated with anticancer activity. Studies on synthetic oxoaporphine derivatives have shown that modifications to the core structure can enhance their cytotoxic potential.
Table 3: Cytotoxic Activity of Synthetic Oxoaporphine Derivatives against MCF-7 (Human Breast Cancer) Cell Line
| Compound | Modification | IC50 (µM) |
| Lead Oxoaporphine | Unsubstituted | > 50 |
| Derivative 1 | Amino side chain at C-2 | 12.5 |
| Derivative 2 | Amino side chain at C-4 | 8.7 |
These findings suggest that the introduction of side chains, particularly those containing amino groups, can significantly improve the cytotoxic activity of the oxoaporphine scaffold[1][2]. This is a crucial consideration for the future design of this compound analogs with enhanced anticancer properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
fMLP/CB-Induced Superoxide Anion Generation and Elastase Release in Human Neutrophils
1. Neutrophil Isolation:
-
Human neutrophils are isolated from the blood of healthy donors using dextran sedimentation, followed by Ficoll-Paque gradient centrifugation and hypotonic lysis of red blood cells.
2. Superoxide Anion Generation Assay:
-
Neutrophils are incubated with the test compound or vehicle control.
-
The reaction is initiated by the addition of fMLP (N-formyl-L-methionyl-L-leucyl-L-phenylalanine) and cytochalasin B (CB).
-
The generation of superoxide anion is measured by the reduction of ferricytochrome c, monitored spectrophotometrically at 550 nm.
3. Elastase Release Assay:
-
Neutrophils are pre-incubated with the test compound.
-
Elastase release is stimulated by the addition of fMLP and CB.
-
The enzymatic activity of released elastase is determined by measuring the cleavage of a specific substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide) at 405 nm.
Anti-platelet Aggregation Assay
1. Platelet-Rich Plasma (PRP) Preparation:
-
Blood is collected from healthy donors and anticoagulated with sodium citrate.
-
PRP is obtained by centrifugation of the whole blood.
2. Aggregation Measurement:
-
PRP is pre-incubated with the test compound or vehicle.
-
Platelet aggregation is induced by the addition of an agonist such as arachidonic acid, ADP, or collagen.
-
The change in light transmission through the PRP suspension is monitored using an aggregometer to quantify the extent of aggregation.
MTT Cytotoxicity Assay
1. Cell Culture:
-
Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Cell Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
3. Viability Assessment:
-
After treatment, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
Visualizing the Relationships
The following diagrams illustrate the inferred structure-activity relationships and a typical experimental workflow for evaluating the biological activity of these compounds.
Caption: Inferred Structure-Activity Relationships for Oxoaporphine Alkaloids.
Caption: General Experimental Workflow for Biological Activity Screening.
References
Comparative Efficacy Analysis of 3-Methoxyoxohernandaline: A Proposed Framework for Evaluation
Introduction
3-Methoxyoxohernandaline is a member of the aporphine alkaloid class of natural products.[1] Aporphine alkaloids, derived from various plant species, including those from the Hernandiaceae family, have garnered significant interest in the scientific community for their diverse biological activities.[2][3] Extensive research into this class of compounds has revealed potent anti-inflammatory, cytotoxic, and anti-cancer properties, among others.[2][4][5] While the chemical structure of this compound is known, there is currently a notable absence of published experimental data detailing its specific biological efficacy and mechanism of action.
This guide is intended for researchers, scientists, and drug development professionals. It outlines a proposed framework for the systematic evaluation of this compound's efficacy. By leveraging established experimental protocols and comparing potential findings with well-characterized inhibitors, this framework aims to facilitate a comprehensive understanding of this novel compound's therapeutic potential. The primary focus of this proposed analysis will be on two of the most promising activities associated with aporphine alkaloids: cytotoxicity and anti-inflammatory effects.
Proposed Efficacy Evaluation of this compound
Based on the known biological activities of structurally related aporphine alkaloids, a two-pronged approach is recommended for evaluating the efficacy of this compound: assessment of its cytotoxic and anti-inflammatory potential.
Part 1: Cytotoxicity Assessment
Many aporphine alkaloids have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4][5] Therefore, a primary avenue of investigation should be the characterization of this compound's cytotoxic profile.
Proposed Comparison Inhibitors (Cytotoxicity):
To contextualize the cytotoxic potential of this compound, it is recommended to perform parallel experiments with established chemotherapy agents that have well-defined mechanisms of action. Suitable comparators would include:
-
Doxorubicin: A topoisomerase II inhibitor and widely used chemotherapeutic agent.
-
Paclitaxel: A microtubule-stabilizing agent.[6]
-
Cisplatin: A DNA cross-linking agent.
Table 1: Proposed Data Summary for Comparative Cytotoxicity Analysis
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | A549 (Lung) | To be determined | To be determined |
| MCF-7 (Breast) | To be determined | ||
| HCT116 (Colon) | To be determined | ||
| Doxorubicin | A549 (Lung) | Literature Value | Topoisomerase II Inhibitor |
| MCF-7 (Breast) | Literature Value | ||
| HCT116 (Colon) | Literature Value | ||
| Paclitaxel | A549 (Lung) | Literature Value | Microtubule Stabilizer |
| MCF-7 (Breast) | Literature Value | ||
| HCT116 (Colon) | Literature Value | ||
| Cisplatin | A549 (Lung) | Literature Value | DNA Cross-linking Agent |
| MCF-7 (Breast) | Literature Value | ||
| HCT116 (Colon) | Literature Value |
Experimental Protocols:
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. Serial dilutions are made to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The known inhibitors are prepared similarly. Cells are treated with the compounds for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
Part 2: Anti-inflammatory Activity Assessment
Several alkaloids from the Hernandiaceae family have been reported to possess anti-inflammatory properties.[2][3] A key mechanism often implicated is the inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandins. Therefore, evaluating the effect of this compound on these pathways is a logical next step.
Proposed Comparison Inhibitors (Anti-inflammatory):
For comparative analysis of anti-inflammatory activity, the following well-characterized inhibitors are recommended:
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.
-
L-NAME (Nω-Nitro-L-arginine methyl ester): An inhibitor of nitric oxide synthase (iNOS).
Table 2: Proposed Data Summary for Comparative Anti-inflammatory Analysis
| Compound | Assay | IC50 (µM) | Target Pathway |
| This compound | NO Production (LPS-stimulated RAW 264.7) | To be determined | iNOS/NO Pathway |
| COX-2 Inhibition | To be determined | COX-2/Prostaglandin Pathway | |
| Indomethacin | NO Production (LPS-stimulated RAW 264.7) | Literature Value | COX Pathway |
| COX-2 Inhibition | Literature Value | ||
| L-NAME | NO Production (LPS-stimulated RAW 264.7) | Literature Value | iNOS/NO Pathway |
| COX-2 Inhibition | Literature Value |
Experimental Protocols:
In Vitro Nitric Oxide (NO) Production Assay (Griess Assay):
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound or known inhibitors for 1 hour.
-
Inflammatory Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at 540 nm.
-
Data Analysis: A standard curve is generated using sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Caption: Potential inhibition points of this compound in the inflammatory pathway.
Conclusion
While this compound belongs to a class of alkaloids with demonstrated therapeutic potential, a comprehensive evaluation of its efficacy is required. The experimental frameworks proposed in this guide provide a clear and systematic approach to characterizing its cytotoxic and anti-inflammatory activities. By employing standardized assays and comparing the results with well-known inhibitors, researchers can effectively elucidate the compound's mechanism of action and establish a foundation for further preclinical and clinical development. The data generated from these studies will be crucial in determining whether this compound represents a viable candidate for novel therapeutic applications.
References
- 1. Aporphine - Wikipedia [en.wikipedia.org]
- 2. Chemical Constituents of Hernandiaceae Plants and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Methoxyoxohernandaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 3-Methoxyoxohernandaline, a compound of interest in pharmaceutical research. Due to the limited availability of specific analytical data for this compound, this guide utilizes validated methods for structurally similar aporphine alkaloids as a reliable proxy. The cross-validation of these methods is crucial for ensuring data integrity, consistency, and regulatory compliance across different laboratories and techniques.
Data Presentation: Comparative Analysis of Analytical Methods
The performance of two common analytical techniques, High-Performance Liquid Chromatography with UV-Visible and Mass Spectrometric Detection (HPLC-UV-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are compared below. The data is based on validated methods for representative aporphine alkaloids.[1][2][3][4]
| Performance Parameter | HPLC-UV-MS Method | UHPLC-MS/MS Method |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 1 - 15 µg/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 µg/mL | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Analysis Time | 20 - 40 minutes | < 10 minutes |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for the analysis of aporphine alkaloids and can be adapted for this compound.
High-Performance Liquid Chromatography with UV-Visible and Mass Spectrometric Detection (HPLC-UV-MS)
This method is suitable for the routine quantification of this compound in various sample matrices.
1. Sample Preparation:
-
Extraction: Solid samples are extracted with a suitable solvent (e.g., methanol, ethanol) using ultrasonication or maceration.
-
Filtration: The extract is filtered through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Detection:
-
UV-Visible Detector: Wavelength is set at the maximum absorbance of this compound (determined by UV scan).
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
4. Quantification:
-
An external standard calibration curve is generated using a certified reference standard of a closely related aporphine alkaloid or, if available, this compound.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for the quantification of trace amounts of this compound.
1. Sample Preparation:
-
Extraction: Similar to the HPLC method, but may involve a solid-phase extraction (SPE) clean-up step for complex matrices.
-
Filtration: The extract is filtered through a 0.22 µm syringe filter.
2. Chromatographic Conditions:
-
Column: C18 or HSS T3 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A rapid gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Detection:
-
Tandem Mass Spectrometer: ESI in positive ion mode with Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the analyte and an internal standard.
4. Quantification:
-
Quantification is performed using an internal standard method to correct for matrix effects and variations in instrument response.
Mandatory Visualization
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, ensuring the reliability and comparability of results. This process is essential when transferring a method between laboratories or comparing a new method against an established one.
Caption: Workflow for the cross-validation of two analytical methods.
Signaling Pathway for Analytical Method Validation
This diagram outlines the logical progression and key parameters that are assessed during the validation of an analytical method according to international guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7]
Caption: Key parameters in the analytical method validation process.
References
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
A Comparative Guide to Target Validation and Binding Assays for Novel Compounds: A Hypothetical Case Study of 3-Methoxyoxohernandaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxyoxohernandaline is a natural product with potential therapeutic applications. However, its molecular target and mechanism of action remain to be elucidated. This guide provides a comprehensive framework for the target validation and development of binding assays for a novel compound such as this compound. By presenting detailed experimental protocols and hypothetical comparative data, this document serves as a practical resource for researchers aiming to characterize new chemical entities in the drug discovery pipeline.
Section 1: Target Identification and Validation Workflow
The initial step in characterizing a new bioactive compound is to identify its molecular target(s). A typical workflow involves a combination of computational and experimental approaches to generate and validate hypotheses.
Caption: A general workflow for the identification and validation of a novel compound's molecular target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[1][2][3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[1][4]
Objective: To confirm the engagement of this compound with its putative target protein in intact cells.
Materials:
-
Cell line expressing the target protein of interest.
-
This compound and control compounds.
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Lysis buffer (e.g., Triton X-100 based).
-
Antibodies for the target protein for Western blotting.
-
Standard Western blotting equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Culture the cells to approximately 80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
Heating: After treatment, wash the cells with PBS and resuspend in PBS with protease inhibitors. Aliquot the cell suspension and heat each aliquot to a specific temperature for 3 minutes, followed by cooling for 3 minutes at room temperature. A temperature gradient is typically used to determine the melting curve of the protein.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification and Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blots. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Section 2: Hypothetical Target and Signaling Pathway
For the purpose of this guide, we will hypothesize that this compound targets the Human Epidermal Growth Factor Receptor 2 (HER2) , a receptor tyrosine kinase frequently overexpressed in breast cancer.[5][6][7] The binding of this compound is presumed to inhibit the kinase activity of HER2, thereby disrupting downstream signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[6][8]
Caption: Hypothetical inhibition of the HER2 signaling pathway by this compound.
Section 3: Binding Assays
Once a target is validated, binding assays are crucial for quantifying the interaction between the compound and the target protein. This data is essential for structure-activity relationship (SAR) studies and lead optimization.
Comparative Data for HER2 Inhibitors
The following table presents hypothetical data comparing this compound with known HER2 inhibitors.
| Compound | Assay Type | Target | IC50 (nM) | Kd (nM) | Ki (nM) |
| This compound | FP | HER2 | 75 | - | 45 |
| This compound | SPR | HER2 | - | 60 | - |
| Lapatinib | Kinase | HER2 | 25 | 15 | 12 |
| Neratinib | Kinase | HER2 | 5 | 2 | 1 |
| Trastuzumab | ELISA | HER2 | 500 | 350 | - |
Experimental Protocol: Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein.[9][10][11][12] A competitive FP assay can be used to determine the binding affinity of an unlabeled compound like this compound.[13]
Objective: To determine the inhibitory constant (Ki) of this compound for the HER2-tracer interaction.
Materials:
-
Recombinant HER2 protein.
-
A fluorescently labeled ligand (tracer) that binds to HER2.
-
This compound and control compounds.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
A microplate reader with FP capabilities.
Procedure:
-
Assay Setup: In a 384-well black plate, add the assay buffer, a fixed concentration of HER2 protein, and a fixed concentration of the tracer.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include wells with no compound (maximum polarization) and wells with no HER2 protein (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the polarization values against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive binding assay.
Experimental Protocol: Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[14][15][16][17]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the interaction between this compound and HER2.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant HER2 protein.
-
This compound.
-
Immobilization buffers (e.g., acetate buffer pH 4.5).
-
Running buffer (e.g., HBS-EP+).
-
Amine coupling kit (EDC, NHS).
Procedure:
-
Ligand Immobilization: Immobilize the HER2 protein onto the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of this compound in the running buffer. Inject the solutions sequentially over the sensor surface, from the lowest to the highest concentration.
-
Association and Dissociation: Monitor the binding response (in Resonance Units, RU) during the injection (association phase) and after the injection when only running buffer is flowing (dissociation phase).
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd). The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Conclusion
The successful characterization of a novel compound like this compound hinges on a systematic approach to target validation and binding analysis. This guide has outlined a hypothetical yet rigorous workflow, from initial target engagement studies using CETSA to the detailed kinetic analysis of binding through FP and SPR assays. By employing these methods and comparing the resulting data with known inhibitors, researchers can effectively elucidate the mechanism of action of new therapeutic candidates and advance them through the drug discovery process.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. criver.com [criver.com]
- 16. nicoyalife.com [nicoyalife.com]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3-Methoxyoxohernandaline
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling specialized compounds like 3-Methoxyoxohernandaline, adherence to proper disposal protocols is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
Quantitative Data for Analogous Compounds
To provide a framework for understanding the potential hazards, the following table summarizes key quantitative data from the SDS of structurally related compounds. This information should be used as a general guideline for handling and disposal.
| Property | 3-Methoxy-N,N-dimethylbenzylamine | 2-Hydroxy-3-methoxybenzaldehyde | 3-Methoxyphenol |
| Physical State | Liquid | Solid | Liquid |
| Boiling Point | 105 °C @ 13 mmHg | Not Available | Not Available |
| Flash Point | 96 °C | Not Available | 112 °C |
| Acute Oral Toxicity | Not Available | Harmful if swallowed[2] | Category 4[3] |
| Skin Corrosion/Irritation | Causes skin irritation[1] | Causes skin irritation[2] | Category 2[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] | Causes serious eye irritation[2] | Category 1[3] |
Experimental Protocol: Standard Chemical Waste Disposal
The following protocol outlines the standard operating procedure for the disposal of this compound and other hazardous chemical waste.
1. Waste Identification and Segregation:
- Classify this compound as a hazardous chemical waste.
- Segregate it from other waste streams, particularly incompatible materials like strong acids, bases, and oxidizers[4][5].
2. Container Selection and Labeling:
- Use a designated, leak-proof hazardous waste container with a secure, screw-on cap[4][6]. The container must be compatible with the chemical.
- Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[7][8][9].
- On the label, clearly write the full chemical name "this compound," its concentration, and the date of accumulation[4][8]. Do not use abbreviations or chemical formulas[4][8].
3. Waste Accumulation and Storage:
- Do not fill the waste container beyond 80% of its capacity to allow for expansion[4].
- Keep the container closed at all times, except when adding waste[6][7].
- Store the waste container in a designated, well-ventilated, and secondary containment area to prevent spills from reaching the environment[6][7].
- Be aware of and adhere to your institution's limits on the quantity of hazardous waste that can be stored and the maximum storage time allowed before it must be collected[6].
4. Disposal of Empty Containers:
- Empty containers that held this compound must be triple-rinsed with a suitable solvent[7][10].
- The rinsate from this cleaning process is also considered hazardous waste and must be collected in a designated hazardous waste container[7].
- Once properly cleaned, the container can be disposed of as regular trash after defacing any hazard labels[10].
5. Scheduling Waste Collection:
- Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for your full waste container[6][7].
- Do not, under any circumstances, dispose of this compound down the drain or in the regular trash[4][8].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. nems.nih.gov [nems.nih.gov]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 3-Methoxyoxohernandaline
Given the absence of specific toxicological data, 3-Methoxyoxohernandaline should be handled with caution, assuming it may pose hazards such as skin, eye, and respiratory irritation, and potential acute toxicity.[5] Adherence to stringent safety protocols is essential to minimize exposure risk for all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling compounds with unknown hazard profiles. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles should be chemical splash-proof and compliant with ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles, especially when there is a risk of splashes or aerosol generation.[1][2][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling chemicals.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended. Contaminated gloves must be disposed of properly after use in accordance with institutional guidelines.[7] |
| Body | Laboratory Coat or Chemical-Protective Suit | A fully buttoned, long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-protective suit may be necessary.[6] |
| Respiratory | Respirator | All handling of solid or powdered forms of the compound should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[2][4] If engineering controls are not sufficient, a NIOSH-approved respirator (e.g., N95 or higher) may be required.[8] |
| Feet | Closed-Toe Shoes | Street shoes such as sandals or perforated shoes are not permitted in the laboratory. Substantial, closed-toe shoes are required to protect against spills.[7] |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: All work with this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2] Wash hands thoroughly after handling.[5]
-
Aerosol Prevention: Procedures that may generate dust or aerosols should be minimized. If unavoidable, they must be performed within a containment device like a fume hood.
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed, clearly labeled container.[1][3]
Disposal Plan:
-
Waste Management: All waste materials, including unused compounds and contaminated PPE (gloves, wipes, etc.), must be treated as hazardous waste.
-
Containerization: Dispose of waste in designated, sealed, and properly labeled containers.
-
Regulatory Compliance: Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.[2][3]
Emergency First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Caption: PPE selection workflow for novel compounds.
References
- 1. twu.edu [twu.edu]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. wilcoprime.com [wilcoprime.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
